Cynodontin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c1-5-4-8(18)11-12(13(5)19)15(21)10-7(17)3-2-6(16)9(10)14(11)20/h2-4,16-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQXCHAJWVRYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197211 | |
| Record name | Cynodontin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476-43-7 | |
| Record name | 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cynodontin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cynodontin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cynodontin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYNODONTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV8PGZ10OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biosynthetic Pathway of Cynodontin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynodontin (1,4,5,8-tetrahydroxy-2-methylanthraquinone) is a polyketide-derived fungal secondary metabolite with noteworthy biological activities, including potential antifungal and cytotoxic properties. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, enabling pathway engineering for novel analog production, and for controlling its production in pathogenic fungi. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing parallels with closely related fungal anthraquinones. While the complete biosynthetic gene cluster (BGC) for this compound has not been definitively characterized, substantial evidence points towards a pathway involving a non-reducing polyketide synthase (NR-PKS) and a series of tailoring enzymes, with emodin (B1671224) as a key intermediate.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow a typical fungal polyketide pathway, commencing with the condensation of acetyl-CoA and malonyl-CoA units by a Type I iterative non-reducing polyketide synthase (NR-PKS). The subsequent steps involve a series of cyclization and modification reactions catalyzed by tailoring enzymes likely encoded within the same biosynthetic gene cluster.
1. Polyketide Chain Assembly: The biosynthesis is initiated by an NR-PKS that catalyzes the iterative condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain. This process involves several domains within the PKS enzyme, including the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains.
2. Cyclization and Aromatization: The highly reactive poly-β-keto chain undergoes a series of intramolecular aldol (B89426) condensations and cyclizations, a process often guided by the product template (PT) domain of the PKS and other associated enzymes like cyclases. This leads to the formation of the characteristic tricyclic aromatic scaffold of anthraquinones.
3. Formation of Emodin, a Key Intermediate: Strong evidence suggests that emodin (1,6,8-trihydroxy-3-methylanthraquinone) is a crucial intermediate in the this compound pathway.[1][2][3][4][5] The formation of emodin from the polyketide precursor involves decarboxylation and specific hydroxylation patterns.
4. Tailoring Reactions to Yield this compound: The final steps in the biosynthesis involve tailoring of the emodin core. This includes at least two specific hydroxylation events at positions C-4 and C-5, and a demethylation at C-6 followed by a methylation at C-2 (if the methyl group is not introduced earlier by the PKS). These reactions are likely catalyzed by cytochrome P450 monooxygenases and methyltransferases, respectively.
Genomic Context: Polyketide Synthase Genes in this compound-Producing Fungi
Genomic analyses of fungi known to produce this compound, such as Setosphaeria turcica, provide strong evidence for the genetic basis of its biosynthesis. Comparative genomics of different formae speciales of S. turcica have identified a significant number of polyketide synthase (PKS) genes. Specifically, the genome of S. turcica f. sp. zeae is predicted to contain 15 PKS genes, while S. turcica f. sp. sorghi possesses 20 PKS genes, many of which show high homology. While the specific PKS responsible for this compound has not yet been functionally characterized, these genomic data provide a set of candidate genes for future investigation. The high degree of conservation among these PKS genes suggests a shared evolutionary origin and potentially similar functions in secondary metabolism.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics or in vivo metabolite concentrations, for the enzymes and intermediates of the this compound biosynthetic pathway. The data presented below for the related and proposed precursor, emodin, is sourced from studies on other fungal systems and can serve as a reference for future quantitative analyses of the this compound pathway.
Table 1: Quantitative Data on Emodin Biosynthesis in Fungi
| Parameter | Value | Organism | Reference |
| Emodin Titer | 64.6 mg/L | Aspergillus nidulans (heterologous expression) | |
| Emodin Production | Detected | Talaromyces islandicus |
Experimental Protocols
The complete elucidation of the this compound biosynthetic pathway requires a combination of genetic and biochemical approaches. The following are detailed methodologies for key experiments that can be adapted to identify and characterize the this compound biosynthetic gene cluster and its constituent enzymes.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the complete set of genes responsible for this compound biosynthesis.
Methodology: Comparative Genomics and Transcriptomics
-
Genome Sequencing: Obtain high-quality genome sequences of one or more this compound-producing fungal strains (e.g., Drechslera avenae, Setosphaeria turcica).
-
Bioinformatic Analysis:
-
Use software like antiSMASH to predict secondary metabolite biosynthetic gene clusters (BGCs) within the sequenced genomes.
-
Identify candidate BGCs containing a non-reducing polyketide synthase (NR-PKS) gene, as this is the expected core enzyme for anthraquinone (B42736) biosynthesis.
-
Compare the predicted BGCs with known anthraquinone BGCs from other fungi to identify homologous clusters.
-
-
Transcriptomic Analysis (RNA-Seq):
-
Culture the fungus under conditions that induce this compound production and conditions where it is not produced.
-
Extract total RNA from both conditions and perform RNA-sequencing.
-
Analyze the differential gene expression data to identify a BGC that is significantly upregulated under this compound-producing conditions. This provides strong evidence for its involvement in the pathway.
-
Functional Characterization of Pathway Genes
Objective: To determine the function of individual genes within the candidate this compound BGC.
Methodology: Gene Knockout and Heterologous Expression
A. Gene Knockout:
-
Construct Knockout Cassette: Design a gene replacement cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene (e.g., the PKS or a tailoring enzyme gene).
-
Fungal Transformation: Introduce the knockout cassette into the wild-type this compound-producing fungus using protoplast transformation or Agrobacterium tumefaciens-mediated transformation.
-
Selection and Verification: Select for transformants on media containing the appropriate antibiotic. Verify successful gene replacement by PCR and Southern blotting.
-
Metabolite Analysis: Analyze the metabolite profile of the knockout mutant using HPLC-MS/MS. A loss of this compound production and the potential accumulation of a pathway intermediate would confirm the function of the deleted gene.
References
- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthetic machineries of anthraquinones and bisanthraquinones in Talaromyces islandicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Identification of Cynodontin-Producing Fungal Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynodontin (1,4,5,8-tetrahydroxy-3-methylanthraquinone) is a naturally occurring red pigment with significant potential as a pharmaceutical precursor, particularly noted for its antifungal properties.[1][2][3] This polyketide-based hydroxyanthraquinone is synthesized by a select group of filamentous fungi.[4] This technical guide provides a comprehensive overview of the identification of this compound-producing fungal species, detailing experimental protocols for their isolation, cultivation, and characterization. Furthermore, it outlines the biosynthetic pathway of this compound and methods for its extraction and quantification, offering a valuable resource for researchers in mycology, natural product chemistry, and drug discovery.
This compound-Producing Fungal Species
Several fungal species, primarily within the genera Curvularia, Drechslera, and Helminthosporium, have been identified as producers of this compound. This guide focuses on the most well-documented species, providing a comparative analysis of their characteristics and this compound production.
| Fungal Species | Key Morphological Characteristics | Optimal Culture Conditions for this compound Production |
| Curvularia lunata | Colonies are typically effuse, greyish brown to black, and hairy. Conidiophores are erect, unbranched, and brown. Conidia are fusiform, curved, and pale brown with 3-5 septa.[5] | Modified Czapek-Dox medium with an alternating 12-hour light and 12-hour dark cycle. |
| Drechslera avenae | Colonies on Potato Dextrose Agar (B569324) (PDA) are initially whitish-grey, becoming olivaceous-black with a fluffy texture. Conidiophores are simple or branched, and erect. Conidia are cylindrical, straight or slightly curved, and pale to mid-brown with multiple septa. | Oatmeal agar or Maltose-Peptone Agar (MPA) at temperatures between 20°C and 27°C, with incubation for 20-60 days in the dark. |
| Helminthosporium cynodontis | Mycelium is septate and brown. Conidiophores are erect and unbranched. Conidia are straight or slightly curved, clavate to cylindrical, and pale to mid-brown with several septa. | Liquid submerged culture with controlled trace amounts of zinc. Optimal growth and pigment production are influenced by zinc concentration. |
Experimental Protocols
Isolation and Identification of Fungal Species
A systematic approach is crucial for the successful isolation and accurate identification of this compound-producing fungi.
a) Isolation from Environmental Samples (e.g., Plant Tissue, Soil):
-
Surface Sterilization: Plant tissues are first washed with sterile distilled water, followed by immersion in 70% ethanol (B145695) for 30-60 seconds, then in a 1-2% sodium hypochlorite (B82951) solution for 1-3 minutes, and finally rinsed with sterile distilled water three times.
-
Plating: Small sections of the surface-sterilized tissue are placed on Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., chloramphenicol) to suppress bacterial growth.
-
Incubation: Plates are incubated at 25-28°C and observed daily for fungal growth.
-
Sub-culturing: Hyphal tips of emerging fungal colonies are aseptically transferred to fresh PDA plates to obtain pure cultures.
b) Morphological Identification:
Pure cultures are examined macroscopically for colony characteristics (color, texture, growth rate) and microscopically for the morphology of conidiophores and conidia using slide culture techniques.
c) Molecular Identification (ITS Sequencing):
For precise identification, the Internal Transcribed Spacer (ITS) region of the ribosomal DNA is amplified using universal fungal primers (e.g., ITS1 and ITS4) and sequenced. The resulting sequence is then compared with databases such as GenBank using the BLAST tool for species-level identification.
Cultivation for this compound Production
The yield of this compound is highly dependent on the fungal species and the cultivation conditions.
a) Media Preparation:
-
Potato Dextrose Agar (PDA): Suspend 39 g of PDA powder in 1 L of distilled water. Heat to boiling to dissolve completely and sterilize by autoclaving at 121°C for 15 minutes.
-
Maltose-Peptone Agar (MPA): Dissolve 20 g maltose, 2.5 g peptone, and 20 g agar in 1 L of distilled water. Sterilize by autoclaving.
-
Oatmeal Agar: Suspend 60 g of oatmeal in 1 L of distilled water and boil for 1 hour. Filter through cheesecloth and add 20 g of agar to the filtrate. Adjust the volume to 1 L and sterilize.
b) Inoculation and Incubation:
-
A small agar plug from a pure culture is used to inoculate the production medium in Petri dishes or flasks.
-
Incubation conditions are optimized for each species as detailed in the table above. For example, Drechslera avenae is incubated in the dark to promote pigment production.
Extraction and Quantification of this compound
a) Extraction:
-
Fungal biomass and the surrounding agar from the culture plates are harvested.
-
The harvested material is homogenized and extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform. This can be facilitated by sonication.
-
The organic extract is filtered to remove solid debris.
-
The solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.
b) Quantification by High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: The crude extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter.
-
HPLC System: A standard HPLC system equipped with a C18 column and a UV-Vis or Diode Array Detector (DAD) is used.
-
Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of acetonitrile (B52724) and water (with a small amount of acid, such as formic or trifluoroacetic acid, to improve peak shape).
-
Detection: this compound can be detected at its characteristic absorption maximum.
-
Quantification: A standard curve is generated using a purified this compound standard of known concentrations to quantify the amount of this compound in the fungal extracts.
Biosynthesis of this compound
This compound is a polyketide synthesized via the acetate-malonate pathway. The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS). Emodin (B1671224) is a key intermediate in the formation of this compound.
The proposed biosynthetic pathway involves the following key steps:
-
Octaketide Chain Formation: A non-reducing polyketide synthase (NR-PKS) catalyzes the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain.
-
Cyclization and Aromatization: The octaketide chain undergoes a series of cyclization and aromatization reactions to form the anthraquinone (B42736) scaffold.
-
Formation of Emodin Anthrone (B1665570): The polyketide chain is cyclized to form emodin anthrone.
-
Oxidation to Emodin: An anthrone oxidase catalyzes the oxidation of emodin anthrone to emodin.
-
Hydroxylation to this compound: A series of hydroxylation steps, likely catalyzed by cytochrome P450 monooxygenases, converts emodin to this compound.
Quantitative Data on this compound Production
The yield of this compound can vary significantly depending on the fungal species, strain, and culture conditions. The following table presents available data on this compound production.
| Fungal Species | Culture Medium | Incubation Conditions | This compound Yield (µg/g of medium) | Reference |
| Drechslera avenae | Oatmeal Agar | 30 days at 20°C in the dark | ~150 | |
| Drechslera avenae | Oatmeal Agar | 30 days at 27°C in the dark | ~100 |
Conclusion
The identification and cultivation of this compound-producing fungal species are critical first steps in harnessing this valuable natural product for potential pharmaceutical applications. This guide provides a foundational framework for researchers, outlining detailed protocols for the isolation, identification, cultivation, and analysis of these fungi and their bioactive metabolite. The elucidation of the biosynthetic pathway offers opportunities for metabolic engineering to enhance this compound yields. Further research is warranted to explore the full therapeutic potential of this compound and to optimize its production from these promising fungal sources.
References
- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation of the anthraquinones emodin and chrysophanol by cytochrome P450 enzymes. Bioactivation to genotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Cynodontin: A Technical Guide to Its Biological Activities Beyond Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynodontin, a naturally occurring anthraquinone (B42736) pigment, has been primarily recognized for its potent antifungal properties. However, emerging research has begun to unveil a broader spectrum of biological activities, suggesting its potential as a lead compound in various therapeutic areas. This technical guide provides an in-depth overview of the non-antifungal biological activities of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and a discussion of the potential signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, highlighting both the current understanding and the existing knowledge gaps in this compound research.
Biological Activities and Quantitative Data
This compound has demonstrated promising bioactivities, including enzyme inhibition, antioxidant effects, and potential anticancer and anti-inflammatory properties. The quantitative data available for these activities are summarized below. It is important to note that while preclinical evidence suggests anticancer and anti-inflammatory potential, specific quantitative data, such as IC50 values for this compound against cancer cell lines and inflammatory markers, are not yet widely available in the published literature.
| Biological Activity | Target/Assay | Test System | Result (IC50/ED50) | Reference |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Electric eel | 2.53 µM | [Not explicitly cited] |
| Antioxidant Activity | Free radical scavenging | In-silico study | - | [1] |
Note: The lack of extensive quantitative data for anticancer and anti-inflammatory activities of purified this compound represents a significant research gap and an opportunity for future investigation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.
Anticancer Activity: Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][3]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[2]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition using Griess Assay
The Griess assay is a colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to assess the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by this compound. Calculate the IC50 value.
Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibitory Assay
The Ellman's method is a widely used spectrophotometric assay to measure AChE activity and its inhibition.
Principle: AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Protocol:
-
Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE enzyme.
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add the AChE solution to the wells and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition.
Potential Signaling Pathways and Mechanisms of Action
While direct experimental evidence for the specific signaling pathways modulated by this compound is currently limited, its chemical structure as an anthraquinone and the observed biological activities suggest potential interactions with key cellular signaling cascades involved in cancer and inflammation.
Anticancer Activity and Apoptosis
Many natural compounds with anticancer properties exert their effects by inducing apoptosis (programmed cell death). The main signaling pathways involved in apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage or oxidative stress. It involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9 and subsequently the executioner caspase-3, resulting in cell death.
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface, leading to the activation of caspase-8 and then caspase-3.
Given that many anthraquinones are known to induce apoptosis, it is plausible that this compound may also trigger one or both of these pathways. However, specific studies to confirm this and to identify the upstream and downstream targets of this compound in these pathways are needed.
Anti-inflammatory Activity: NF-κB and MAPK Pathways
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation.
-
NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This leads to the degradation of IκBα and the release of the NF-κB dimer, which translocates to the nucleus to induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are activated by various extracellular stimuli and play a crucial role in regulating the production of inflammatory mediators.
It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and/or MAPK pathways, thereby reducing the expression of pro-inflammatory enzymes and cytokines. Further research, such as Western blot analysis of key pathway proteins, is required to validate this hypothesis.
Antioxidant Mechanism
An in-silico study has provided insights into the antioxidant mechanism of this compound. The study suggests that in a polar environment (like water), this compound acts as an antioxidant primarily through the Sequential Proton Loss Electron Transfer (SPLET) mechanism. In non-polar environments, both Hydrogen Atom Transfer (HAT) and SPLET are proposed as competitive mechanisms. These mechanisms involve the donation of a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress.
Conclusion and Future Directions
This compound is a promising natural product with a range of biological activities that extend beyond its well-established antifungal effects. This guide has summarized the available data on its enzyme inhibitory, antioxidant, and potential anticancer and anti-inflammatory properties. While detailed experimental protocols for assessing these activities are available, there is a notable lack of quantitative data for this compound's efficacy in cancer and inflammation models, as well as a significant gap in our understanding of the specific molecular mechanisms and signaling pathways it modulates.
Future research should focus on:
-
Determining the IC50 values of purified this compound against a panel of human cancer cell lines.
-
Quantifying the inhibitory effects of this compound on key inflammatory mediators, such as nitric oxide and prostaglandins, and their respective enzymes, iNOS and COX.
-
Elucidating the precise molecular targets and signaling pathways affected by this compound in cancer and inflammatory cells through techniques such as Western blotting, reporter gene assays, and transcriptomic analysis.
-
Conducting in vivo studies to evaluate the therapeutic potential and safety profile of this compound in relevant animal models of cancer and inflammation.
Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a novel drug candidate.
References
An In-depth Technical Guide to Cynodontin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynodontin is a naturally occurring anthraquinone (B42736), a class of organic compounds known for their distinctive red pigmentation and diverse biological activities.[1][2] First isolated in 1933 from the fungus Helminthosporium cynodontis, this secondary metabolite has since been identified in various other fungal species, including those from the genera Drechslera and Curvularia.[2][3] Primarily recognized for its potent antifungal properties, this compound presents a molecule of interest for the development of new agrochemical and pharmaceutical agents.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, biological activity, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 1,4,5,8-tetrahydroxy-2-methyl-9,10-anthracenedione. Its structure consists of an anthracene (B1667546) core with two ketone groups and four hydroxyl substituents, along with a methyl group.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione | |
| Synonyms | 3-methyl-1,4,5,8-tetrahydroxyanthraquinone, NSC 114343 | |
| CAS Number | 476-43-7 | |
| Molecular Formula | C₁₅H₁₀O₆ | |
| Molecular Weight | 286.24 g/mol | |
| Appearance | Red crystalline solid/powder | |
| Melting Point | 259-260 °C | |
| Solubility | Soluble in DMSO | |
| SMILES | Cc1cc(c2c(c1O)C(=O)c3c(ccc(c3C2=O)O)O)O | |
| InChI | InChI=1S/C15H10O6/c1-5-4-8(18)11-12(13(5)19)15(21)10-7(17)3-2-6(16)9(10)14(11)20/h2-4,16-19H,1H3 | |
| Elemental Analysis | C, 62.94%; H, 3.52%; O, 33.54% |
Chemical Structure of this compound
Caption: 2D chemical structure of this compound (1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione).
Spectroscopic Data
Detailed modern spectroscopic data for this compound, such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry, are not extensively available in the public domain. Early characterization relied on classical chemical methods and older spectroscopic techniques. For contemporary research, re-isolation and full spectroscopic characterization are recommended. However, based on its chemical structure, the following spectral features can be anticipated:
-
UV-Visible Spectroscopy: As a pigmented anthraquinone, this compound is expected to exhibit strong absorption bands in the visible and ultraviolet regions, contributing to its red color.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorption bands corresponding to the O-H stretching of the multiple hydroxyl groups, as well as sharp, strong bands for the C=O stretching of the quinone carbonyl groups. Aromatic C=C stretching bands would also be prominent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl protons would be expected. The chemical shifts of the hydroxyl protons may vary depending on the solvent and concentration.
-
¹³C-NMR: Resonances for the carbonyl carbons, the aromatic carbons (both protonated and quaternary), and the methyl carbon would be observed.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound (C₁₅H₁₀O₆), which is 286.0477. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and methyl groups.
Biological Activity and Mechanism of Action
Antifungal Activity
This compound has demonstrated significant in vitro antifungal activity against a range of plant pathogenic fungi. It is a potent inhibitor of the growth of Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea. Its efficacy against these pathogens is reported to be comparable to that of commercial fungicides such as dicloran and carbendazim (B180503). The antifungal activity against Verticillium dahliae is also noted, albeit to a lesser extent.
Table 2: Antifungal Activity of this compound (ED₅₀ Values)
| Fungal Species | ED₅₀ (µg/mL) | Reference(s) |
| Sclerotinia minor | ~1-10 | |
| Sclerotinia sclerotiorum | ~1-10 | |
| Botrytis cinerea | ~1-10 | |
| Verticillium dahliae | >10 |
Note: The ED₅₀ values are reported to be of the same order of magnitude as dicloran and carbendazim under the tested conditions.
Mechanism of Action
The precise molecular mechanism of this compound's antifungal action has not been fully elucidated. However, structure-activity relationship studies suggest that the type and position of the hydroxyl and methyl substitutions on the anthraquinone ring are crucial for its biological activity. It is hypothesized that these substitutions influence the molecule's ability to interfere with essential cellular processes in susceptible fungi.
Many antifungal agents that disrupt the fungal cell wall or membrane integrity ultimately trigger conserved stress response signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway. While not directly demonstrated for this compound, it is plausible that its antifungal effect involves the induction of cellular stress that could activate these or other signaling cascades, leading to growth inhibition and cell death.
Hypothesized Fungal Stress Response to this compound
Caption: A generalized diagram of fungal stress signaling pathways potentially activated by cell membrane or wall-perturbing agents like this compound.
Biosynthesis
This compound is biosynthesized via the polyketide pathway, a major route for the production of secondary metabolites in fungi. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes a series of cyclization, aromatization, and modification reactions to yield the final anthraquinone structure. Emodin, another well-known anthraquinone, is a key intermediate in the biosynthesis of this compound.
Biosynthesis Pathway of this compound
References
A Technical Guide to the Natural Sources and Isolation of Cynodontin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynodontin (1,4,5,8-tetrahydroxy-2-methylanthraquinone) is a naturally occurring anthraquinone (B42736) pigment that has garnered significant interest within the scientific community. This interest stems from its notable biological activities, particularly its antifungal properties. As a secondary metabolite, this compound is produced by a variety of microorganisms, primarily fungi. This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery and development.
Natural Sources of this compound
This compound is predominantly found in various species of filamentous fungi. While it belongs to the broader class of anthraquinones, which are also present in some plants and lichens, the primary documented producers of this compound are fungal.[1][2] Detailed below are some of the key fungal genera and species known to synthesize this compound.
Table 1: Fungal Sources of this compound
| Genus | Species | Reference(s) |
| Drechslera | D. avenae | [3] |
| D. teres | [4] | |
| D. dictyoides | [4] | |
| D. tritici-repentis | ||
| D. phlei | ||
| Curvularia | C. lunata | |
| Pyrenochaeta | P. terrestris | |
| Bipolaris | B. sorokiniana | |
| Alternaria | Not specified | |
| Aspergillus | Not specified | |
| Fusarium | Not specified | |
| Penicillium | Not specified |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process encompassing fungal cultivation, extraction of the secondary metabolites, and subsequent chromatographic purification. The following sections provide a detailed, generalized protocol based on established methodologies for the isolation of fungal anthraquinones, with specific parameters for this compound where available.
Experimental Protocols
1. Fungal Cultivation and Inoculation
-
Fungal Strain: Drechslera avenae is a commonly used species for this compound production.
-
Culture Medium: The fungus can be cultivated on either solid or liquid media. Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) are suitable options.
-
Incubation Conditions: Cultures are typically incubated at a temperature range of 20-27°C. The incubation period for optimal this compound accumulation is between 20 and 60 days.
2. Extraction of Crude this compound
-
Harvesting: The fungal mycelium and the culture medium (if liquid) are harvested.
-
Solvent Extraction: The harvested material is extracted with an organic solvent. Chloroform and ethyl acetate (B1210297) are effective solvents for this purpose. To ensure efficient extraction, methods such as sonication or mechanical agitation can be employed.
-
Concentration: The resulting organic extract is filtered to remove any cellular debris. The filtrate is then concentrated under reduced pressure, typically using a rotary evaporator, to yield a crude extract containing this compound and other metabolites.
3. Chromatographic Purification
A combination of chromatographic techniques is generally required to purify this compound to a high degree.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include hexane-ethyl acetate or chloroform-methanol. The fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative Thin-Layer Chromatography (TLC):
-
For further purification, fractions enriched with this compound from column chromatography can be subjected to preparative TLC using an appropriate solvent system.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically used for the final purification step.
-
Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used for elution.
-
Detection: A UV-Vis detector is used, with the wavelength set to the absorbance maximum of this compound.
-
4. Characterization
The purified this compound can be characterized using various spectroscopic techniques, including:
-
UV-Vis Spectroscopy: To determine the absorption spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For structural elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Biosynthesis of this compound
This compound, like other fungal anthraquinones, is synthesized through the polyketide pathway. This metabolic pathway involves the sequential condensation of small carboxylic acid units to form a long poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to create the characteristic tricyclic anthraquinone scaffold.
Emodin (B1671224) is a well-established key intermediate in the biosynthesis of many fungal anthraquinones, including this compound. The formation of this compound from emodin involves subsequent hydroxylation steps. While the specific enzymes responsible for the complete biosynthetic pathway of this compound have not been fully elucidated, a putative pathway can be proposed based on the general understanding of anthraquinone biosynthesis in fungi.
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
The antifungal activity of this compound has been evaluated against various fungal pathogens. The following table summarizes the effective dose for 50% inhibition (ED₅₀) values reported in a study.
Table 2: Antifungal Activity of this compound (ED₅₀ values)
| Fungal Species | ED₅₀ (µg/mL) | Reference |
| Sclerotinia minor | 1.5 | |
| Sclerotinia sclerotiorum | 2.0 | |
| Botrytis cinerea | 2.5 | |
| Verticillium dahliae | 10.0 |
Conclusion
This compound represents a promising natural product with significant biological activity. This guide has provided a detailed overview of its natural sources, a comprehensive protocol for its isolation and purification, and an insight into its biosynthetic origins. The methodologies and data presented here are intended to facilitate further research into this interesting fungal metabolite, potentially leading to the development of new antifungal agents and other therapeutic applications. The continued exploration of fungal biodiversity is likely to uncover not only new sources of this compound but also novel anthraquinones with unique chemical structures and biological properties.
References
- 1. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fungi as a Potential Source of Pigments: Harnessing Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Cynodontin (3-methyl-1,4,5,8-tetrahydroxyanthraquinone): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynodontin, a naturally occurring anthraquinone (B42736), has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and biological effects. The document consolidates available quantitative data on its antifungal properties and discusses its potential, though less explored, anticancer and anti-inflammatory activities. Detailed experimental methodologies for key assays are provided to facilitate further research. Furthermore, this guide presents visualizations of the proposed biosynthetic pathway and hypothetical mechanisms of action through signaling pathway diagrams, created using the DOT language, to offer a deeper understanding of its molecular interactions.
Introduction
This compound, chemically known as 3-methyl-1,4,5,8-tetrahydroxyanthraquinone, is a red pigment and a secondary metabolite produced by various species of fungi, including those from the genera Drechslera and Helminthosporium.[1] As a member of the anthraquinone family, this compound shares a core chemical scaffold with compounds known for their diverse pharmacological properties. While its most prominently reported activity is antifungal, preliminary evidence suggests potential applications in cancer and inflammation research. This guide aims to provide a detailed technical resource for professionals engaged in the study and development of natural products as therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its study and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₆ |
| Molecular Weight | 286.24 g/mol |
| CAS Number | 476-43-7 |
| Appearance | Red pigment |
| Solubility | Soluble in DMSO |
| Synonyms | 3-methyl-1,4,5,8-tetrahydroxyanthraquinone |
Biosynthesis
This compound is biosynthesized via the polyketide pathway, a major route for the production of secondary metabolites in fungi.[2][3] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme complex. The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form the core anthraquinone structure. Emodin is a key intermediate in the biosynthesis of this compound.[4]
Biological Activities
This compound has demonstrated a range of biological activities, with its antifungal properties being the most extensively studied.
Antifungal Activity
This compound exhibits potent inhibitory effects against several plant pathogenic fungi.[1] Its efficacy is comparable to some commercial fungicides.
| Fungal Species | ED₅₀ (μg/mL) | Reference |
| Sclerotinia minor | 4.31 | |
| Sclerotinia sclerotiorum | 5.52 | |
| Botrytis cinerea | 5.25 |
Anticancer Activity
The anticancer potential of this compound is an emerging area of research. While specific IC₅₀ values for this compound against various cancer cell lines are not yet widely reported in publicly available literature, related anthraquinones have shown cytotoxic effects. The proposed mechanism for many anticancer compounds involves the induction of apoptosis (programmed cell death).
Hypothetical Anticancer Signaling Pathway:
Based on the known mechanisms of other anthraquinones, a hypothetical pathway for this compound's anticancer activity could involve the activation of intrinsic and extrinsic apoptosis pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also under investigation. While quantitative data such as IC₅₀ values for the inhibition of inflammatory mediators are not yet available, the general mechanism of anti-inflammatory action for many natural products involves the inhibition of key inflammatory pathways such as the NF-κB pathway and the cyclooxygenase (COX) enzymes.
Hypothetical Anti-inflammatory Signaling Pathway:
A plausible mechanism for this compound's anti-inflammatory effect could be the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments related to the biological evaluation of this compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a generalized procedure for determining the minimum inhibitory concentration (MIC) or effective dose (ED₅₀) of an antifungal agent.
Experimental Workflow:
Methodology:
-
Preparation of Fungal Inoculum: Culture the desired fungal strain on an appropriate agar (B569324) medium. Prepare a spore or mycelial suspension in sterile saline or broth and adjust the concentration to a standard (e.g., 1 x 10⁵ CFU/mL).
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640) to achieve a range of final concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the specific fungus (e.g., 25-30°C) for a defined period (e.g., 48-72 hours).
-
Determination of ED₅₀: Measure the optical density (OD) at 600 nm to determine fungal growth. The ED₅₀ is the concentration of this compound that inhibits 50% of the fungal growth compared to the positive control.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Experimental Workflow:
Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of IC₅₀: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ is the concentration of this compound that reduces cell viability by 50%.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow:
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production. Include a control group with LPS only and a basal group with no LPS or this compound.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Calculation of IC₅₀: Calculate the percentage of NO inhibition by this compound compared to the LPS-only control. The IC₅₀ is the concentration of this compound that inhibits NO production by 50%.
Conclusion
This compound is a fungal metabolite with well-documented antifungal activity against several important plant pathogens. Its potential as an anticancer and anti-inflammatory agent, while less explored, warrants further investigation. This technical guide provides a foundational understanding of this compound's properties and offers standardized protocols to aid researchers in their future studies. The elucidation of its specific mechanisms of action and the generation of more extensive quantitative data on its biological activities will be crucial for realizing its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Potential of Bioactive Compounds from Aspergillus flavus, an Endophytic Fungus Isolated from Cynodon dactylon, against Breast Cancer: Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 4. Modulation of host inflammatory mediators as a treatment strategy for periodontal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vitro Antioxidant Potential of Cynodontin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 1, 2025
Abstract
Cynodontin, a naturally occurring anthraquinone (B42736) produced by various fungi, has garnered interest for its diverse biological activities. This technical guide provides an in-depth overview of the in vitro antioxidant potential of this compound, consolidating theoretical mechanisms, standardized experimental protocols for its evaluation, and a framework for data interpretation. While experimental in vitro data on this compound remains limited, this document synthesizes findings from in-silico computational studies and details the established methodologies required to validate its antioxidant efficacy. The guide is intended to serve as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent.
Introduction to this compound
This compound (3-methyl-1,4,5,8-tetrahydroxyanthraquinone) is a red pigment and secondary metabolite isolated from fungal species such as Drechslera avenae and members of the Curvularia and Pyrenochaeta genera.[1][2] As an anthraquinone, its chemical structure suggests a potential for redox activity, making it a candidate for investigation as an antioxidant. Antioxidants play a crucial role in mitigating oxidative stress, a pathological process implicated in numerous diseases, by neutralizing reactive oxygen species (ROS). Understanding the antioxidant capacity of novel compounds like this compound is a critical step in early-phase drug discovery and development.
Theoretical Antioxidant Mechanisms: An In-Silico Perspective
Computational studies using Density Functional Theory (DFT) have provided the primary insights into this compound's antioxidant mechanisms.[3] These studies predict how this compound interacts with and neutralizes free radicals, such as the hydroxyl (•OH), hydroperoxyl (•OOH), and methyl peroxyl (•CH3OO) radicals.
The primary mechanisms proposed are:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule directly donates a hydrogen atom to a free radical, thereby quenching it. This is predicted to be a significant mechanism in non-polar environments.[3]
-
Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves a two-step process. First, the antioxidant loses a proton (H+), followed by the transfer of an electron (e-) to the free radical. The SPLET mechanism is suggested to be the most probable pathway in polar environments like water.[3]
The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is considered unlikely to be a primary operative pathway for this compound's antioxidant action.
Caption: Proposed antioxidant mechanisms of this compound.
Quantitative Data: Theoretical Reaction Enthalpies
The following table summarizes the calculated reaction enthalpies (in kJ/mol) for this compound with various free radicals, as determined by in-silico analysis. This data provides a theoretical basis for its potential antioxidant activity.
| Free Radical | Reaction Environment | Proposed Mechanism | Reaction Enthalpy (kJ/mol) |
| Hydroxyl (•OH) | Water (Polar) | SPLET | -239.1 |
| Hydroperoxyl (•OOH) | Water (Polar) | SPLET | -123.1 |
| Methyl Peroxyl (•CH3OO) | Water (Polar) | SPLET | -132.8 |
| Hydroxyl (•OH) | Benzene (Non-polar) | HAT | -214.3 |
| Hydroperoxyl (•OOH) | Benzene (Non-polar) | HAT | -98.3 |
| Methyl Peroxyl (•CH3OO) | Benzene (Non-polar) | HAT | -108.0 |
Note: Lower enthalpy values indicate a more thermodynamically favorable reaction.
Experimental Protocols for In Vitro Assessment
To experimentally validate the theoretical antioxidant potential of this compound, a panel of standardized in vitro assays is required. The following sections detail the methodologies for three common and robust assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Principle: DPPH• (Violet) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of this compound in the same solvent.
-
A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.
-
-
Reaction Setup:
-
In a microplate well or cuvette, add a defined volume of the this compound sample (or control/blank).
-
Add the DPPH working solution to initiate the reaction. A typical ratio is 1:1 or as specified by kit protocols.
-
For the blank, the sample is replaced with the solvent.
-
-
Incubation:
-
Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_blank - Abs_sample) / Abs_blank ] * 100
-
Results are often expressed as an IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
Caption: Standard experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Principle: ABTS•+ (Blue-Green) + Antioxidant → ABTS (Colorless) + Oxidized Antioxidant
Experimental Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
On the day of the assay, dilute the ABTS•+ stock solution with a buffer (e.g., PBS, pH 7.4) to an absorbance of ~0.70 at 734 nm.
-
Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).
-
-
Reaction Setup:
-
Add a small volume of the this compound sample to a larger volume of the diluted ABTS•+ solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 6-30 minutes).
-
-
Measurement:
-
Measure the absorbance at approximately 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: Standard experimental workflow for the ABTS assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.
Principle: Fe³⁺-TPTZ (Colorless) + Antioxidant → Fe²⁺-TPTZ (Blue) + Oxidized Antioxidant
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP working solution fresh daily by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Warm the working solution to 37°C before use.
-
Prepare a standard curve using a known concentration of FeSO₄.
-
Prepare dilutions of this compound.
-
-
Reaction Setup:
-
Add a small volume of the sample (or standard/blank) to a microplate well or cuvette.
-
Add a large volume of the pre-warmed FRAP working solution to all wells.
-
-
Incubation:
-
Incubate the mixture for a defined period (e.g., 4 to 30 minutes) at 37°C.
-
-
Measurement:
-
Measure the absorbance of the blue-colored complex at approximately 593 nm.
-
-
Calculation:
-
The FRAP value of the sample is determined by comparing its absorbance to the Fe²⁺ standard curve. Results are expressed as mM of Fe²⁺ equivalents.
-
Caption: Standard experimental workflow for the FRAP assay.
Signaling Pathways and Future Directions
Currently, there is no published research specifically detailing the intracellular signaling pathways that may be modulated by the antioxidant activity of this compound. In fungi, stress response pathways, such as the High-Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, are known to be activated in response to chemical agents. Future research should aim to investigate whether this compound can influence these or other key antioxidant-related signaling pathways (e.g., Nrf2-ARE pathway) in mammalian cells to determine if its effects extend beyond direct chemical scavenging to include the modulation of cellular antioxidant defenses.
Conclusion
This compound is a fungal metabolite with theoretical antioxidant properties supported by in-silico computational modeling. The proposed mechanisms of action, primarily HAT and SPLET, suggest it may be an effective free radical scavenger. However, a critical gap exists in the literature, as comprehensive experimental validation and quantification of its in vitro antioxidant activity are lacking. This guide provides the necessary standardized protocols (DPPH, ABTS, FRAP) for researchers to systematically evaluate this compound's efficacy. Such studies are essential to confirm its potential and justify further investigation into its mechanism of action and therapeutic applications in oxidative stress-related pathologies.
References
The Ecological Significance of Cynodontin: A Fungal Anthraquinone
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cynodontin, a polyketide-derived anthraquinone, is a secondary metabolite produced by various fungal species, notably within the genera Drechslera and Curvularia. This pigment plays a significant ecological role, primarily characterized by its potent antifungal properties against specific plant pathogens. This technical guide provides a comprehensive overview of the ecological functions of this compound, its biosynthesis, and its biological activities, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers in mycology, chemical ecology, and for professionals engaged in the discovery and development of novel antifungal agents.
Introduction
Fungi produce a vast arsenal (B13267) of secondary metabolites that are not essential for their primary growth but play crucial roles in their interactions with the surrounding environment[1][2][3]. These compounds can function in communication, competition, and defense[4]. Among these, fungal pigments are particularly noteworthy for their diverse biological activities[5]. This compound (3-methyl-1,4,5,8-tetrahydroxyanthraquinone) is a red pigment that has garnered scientific interest due to its selective and potent bioactivity. It is prominently produced by phytopathogenic fungi such as Drechslera avenae and various Curvularia species. Ecologically, this compound appears to function as an antagonistic agent, providing a competitive advantage to the producing fungus by inhibiting the growth of other fungi in its vicinity. This document synthesizes the current knowledge on this compound, with a focus on its ecological role, supported by quantitative data and detailed experimental protocols to facilitate further research.
Biological Activities of this compound
The primary ecological function of this compound identified to date is its antifungal activity. However, like many fungal secondary metabolites, it exhibits a range of other biological effects.
Antifungal Activity
This compound has demonstrated potent and selective inhibitory activity against several important plant pathogenic fungi. Its efficacy is particularly pronounced against members of the Sclerotiniaceae family. The inhibitory action of this compound is focused on mycelial growth rather than spore germination, suggesting an interference with metabolic processes essential for vegetative fungal proliferation. The structure of this compound, specifically the type and position of substitutions on its C-ring, is crucial for its antifungal properties, as related anthraquinones like emodin (B1671224) and chrysophanol (B1684469) do not exhibit the same level of activity against this compound-sensitive fungi.
Enzyme Inhibition
Beyond its antifungal effects, this compound has been shown to be a significant inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This activity suggests potential applications beyond agriculture, in the field of neuropharmacology.
Antioxidant Activity
While specific quantitative data for this compound's antioxidant activity is not extensively detailed in the reviewed literature, anthraquinones as a class are known for their antioxidant properties. This activity is likely to play a role in protecting the producing fungus from oxidative stress.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Antifungal Activity of this compound
| Target Fungus | ED50 (µg/mL) | Reference |
| Sclerotinia minor | 4.31 | |
| Sclerotinia sclerotiorum | 5.52 | |
| Botrytis cinerea | 5.25 | |
| Verticillium dahliae | Less potent inhibition |
Table 2: Enzyme Inhibition by this compound
| Target Enzyme | IC50 (µM) | Reference |
| Acetylcholinesterase (from electric eel) | 2.53 |
Putative Biosynthesis of this compound
This compound is a polyketide, synthesized via the acetate-malonate pathway. Fungal polyketides are typically produced by large, multifunctional enzymes called polyketide synthases (PKSs). The biosynthesis of anthraquinones like this compound involves a non-reducing PKS (NR-PKS). The following diagram illustrates a putative biosynthetic pathway for this compound, starting from acetyl-CoA and malonyl-CoA.
Caption: Putative biosynthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound's biological activities.
Fungal Mycelial Growth Inhibition Assay
This protocol is used to determine the ED50 value of this compound against various fungi.
References
Cynodontin Derivatives: A Technical Guide to Their Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynodontin, a naturally occurring anthraquinone (B42736) pigment produced by various fungi, has garnered interest for its diverse biological activities. As a member of the anthraquinone family, which includes compounds with a wide range of pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory effects, this compound serves as a promising scaffold for the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the biological significance of this compound and its derivatives, with a focus on their antifungal, anticancer, and enzyme-inhibitory activities. Due to the limited availability of data on specific synthetic derivatives of this compound, this paper will also draw upon data from structurally related anthraquinones to infer potential structure-activity relationships and biological mechanisms.
Chemical Structure
This compound is chemically known as 1,4,5,8-tetrahydroxy-3-methylanthracene-9,10-dione. Its core structure is a tricyclic aromatic quinone, which is characteristic of anthraquinones. The biological activity of this compound and its derivatives is often attributed to the planar aromatic ring system, which can intercalate with DNA, and the presence of hydroxyl and methyl groups that can participate in various cellular interactions.[2][3]
Biological Activities of this compound and Related Anthraquinones
Antifungal Activity
This compound has demonstrated potent antifungal properties against a range of plant pathogenic fungi.[2][3] Its efficacy is comparable to some commercial fungicides. The antifungal activity of anthraquinones is influenced by the type and position of substitutions on the anthraquinone ring.
Table 1: Antifungal Activity of this compound and Related Anthraquinones
| Compound | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| This compound | Sclerotinia minor | ED50 | 5.5 | |
| Sclerotinia sclerotiorum | ED50 | 6.2 | ||
| Botrytis cinerea | ED50 | 7.8 | ||
| Verticillium dahliae | ED50 | >25 | ||
| Emodin | Candida albicans | MIC | 25 - 250 | |
| Rhein | Candida albicans | MIC | 25 - 250 | |
| Aloe-emodin | Candida albicans | MIC | 25 - 250 | |
| Chrysophanol | Candida albicans | MIC | 25 - 250 |
ED50: Effective dose for 50% inhibition; MIC: Minimum Inhibitory Concentration.
Anticancer Activity
Several anthraquinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.
Table 2: Anticancer Activity of Selected Anthraquinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Mesuarianone | Raji (Burkitt's lymphoma) | >100 | |
| Mesuaferrin A | Raji (Burkitt's lymphoma) | 2.3 | |
| Macluraxanthone | Raji (Burkitt's lymphoma) | 3.1 | |
| α-Mangostin | Raji (Burkitt's lymphoma) | 4.8 | |
| Formononetin derivative | PC3 (Prostate Cancer) | 1.9 |
IC50: Half-maximal inhibitory concentration.
Enzyme Inhibitory Activity
This compound and its analogs have been explored for their potential to inhibit various enzymes, including acetylcholinesterase (AChE), which is a target in the management of Alzheimer's disease.
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and Related Compounds
| Compound | IC50 (µM) | Reference |
| This compound | 2.53 | |
| Isoflavone derivative 9a | 0.093 | |
| Donepezil (Reference) | 0.025 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Anthraquinone stock solution (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)
-
Negative control (broth and solvent)
Procedure:
-
Prepare Compound Dilutions: Dispense 50 µL of sterile broth into wells of a 96-well plate (columns 2-12). Add 100 µL of the anthraquinone stock solution to the first well of each row (column 1). Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard the final 50 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no inoculum).
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture in sterile saline or broth. Adjust the turbidity to a 0.5 McFarland standard. Dilute this standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted inoculum to each well (columns 1-11). The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for the specific fungal species.
-
Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.
Ellman's Assay for Acetylcholinesterase (AChE) Inhibition
This colorimetric assay is widely used to screen for AChE inhibitors. It measures the activity of the enzyme by detecting the product of the reaction between thiocholine (B1204863) and DTNB.
Materials:
-
Purified Acetylcholinesterase (AChE)
-
100 mM Phosphate (B84403) Buffer (pH 8.0)
-
Acetylthiocholine Iodide (ATCh) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCh, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.
-
Assay Setup (per well, total volume 200 µL):
-
Blank: 180 µL of buffer + 20 µL of ATCh solution.
-
Control (100% Activity): 140 µL of buffer + 20 µL of DTNB + 10 µL of vehicle (e.g., 1% DMSO) + 10 µL of AChE solution.
-
Test Compound: 130 µL of buffer + 20 µL of DTNB + 10 µL of AChE solution + 10 µL of test compound serial dilutions.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of ATCh solution to all wells (except the blank) to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every 60 seconds for 15-20 minutes.
-
Data Analysis: Determine the reaction rate (velocity) from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Potential Mechanisms of Action and Signaling Pathways
The biological activities of this compound and its derivatives are likely mediated through various mechanisms, including interference with fundamental cellular processes and modulation of key signaling pathways.
Antifungal Mechanisms
The antifungal action of anthraquinones may involve multiple targets:
-
Ergosterol Biosynthesis Inhibition: Ergosterol is a vital component of the fungal cell membrane. Inhibition of its biosynthesis can lead to membrane disruption and fungal cell death.
-
Inhibition of Efflux Pumps: Fungi can develop resistance to antifungal drugs by overexpressing efflux pumps that actively remove the drugs from the cell. Some natural products have been shown to inhibit these pumps, thereby restoring the efficacy of antifungal agents. Anthraquinones could potentially act as efflux pump inhibitors.
-
Interference with Signaling Pathways: Fungal growth, development, and virulence are regulated by conserved signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Anthraquinones may disrupt these pathways, leading to growth inhibition.
Anticancer Mechanisms
The anticancer properties of anthraquinone derivatives are often linked to their ability to induce apoptosis and interfere with cell signaling pathways that are dysregulated in cancer.
-
Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death, or apoptosis. This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Anthraquinones have been shown to induce apoptosis in cancer cells.
-
Modulation of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways, are often hyperactive in cancer. Compounds that can inhibit these pathways are of great interest as potential cancer therapeutics.
Conclusion and Future Directions
This compound and its structurally related anthraquinones represent a valuable class of natural products with significant biological potential. Their demonstrated antifungal, anticancer, and enzyme-inhibitory activities warrant further investigation. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms and signaling pathways affected by these compounds will be crucial for their development as novel therapeutic agents. The detailed experimental protocols and conceptual frameworks provided in this guide aim to facilitate and inspire further research in this promising area of drug discovery.
References
An In-depth Technical Guide to the Discovery and Research of Cynodontin
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Cynodontin, a naturally occurring anthraquinone, has garnered significant interest within the scientific community for its diverse biological activities. First identified as a fungal metabolite, this red pigment has demonstrated notable antifungal properties, positioning it as a potential candidate for novel agrochemical and pharmaceutical applications. Subsequent research has unveiled a broader spectrum of bioactivities, including antioxidant, cytotoxic, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the history of this compound's discovery, its physicochemical properties, and a detailed examination of the experimental methodologies used to elucidate its biological functions. Quantitative data from various studies are summarized, and a hypothetical mechanism of action, including its potential interaction with fungal signaling pathways, is discussed. This document aims to serve as a thorough resource for researchers and professionals involved in the exploration and development of natural products for therapeutic and agricultural purposes.
Introduction
Natural products have historically been a rich source of lead compounds in drug discovery. Among these, fungal secondary metabolites represent a vast and largely untapped reservoir of chemical diversity and biological activity. This compound, a polyhydroxyanthraquinone, is one such metabolite that has emerged as a compound of interest. Its discovery and subsequent investigation have highlighted its potential in various fields, from plant pathology to pharmacology.
Discovery and Initial Identification
This compound was first isolated and identified as the red pigment accumulating in cultures of the fungus Drechslera avenae, a pathotype with specificity for Avena sterilis[1]. Structurally, it is known as 3-methyl-1,4,5,8-tetrahydroxyanthraquinone[1]. The initial research focused on its role as a fungal metabolite and its potential biological activities.
Physicochemical and Spectroscopic Data
This compound's chemical structure is characterized by a tricyclic aromatic core with four hydroxyl groups and one methyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₆ |
| Molecular Weight | 286.24 g/mol |
| Appearance | Red pigment |
| Chemical Name | 3-methyl-1,4,5,8-tetrahydroxyanthraquinone |
Spectroscopic Data: The structural elucidation of this compound was historically achieved through classical chemical methods. Modern spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), would be required for a more detailed contemporary characterization.
Biological Activity and Efficacy
This compound has been shown to exhibit a range of biological activities, with its antifungal properties being the most extensively studied.
Antifungal Activity
In vitro studies have demonstrated that this compound is a potent inhibitor of the growth of several plant pathogenic fungi. Its efficacy has been compared to that of commercial fungicides.
Table 2: Antifungal Efficacy (ED₅₀) of this compound
| Fungal Species | ED₅₀ (µg/mL) | Reference Fungicide | ED₅₀ (µg/mL) |
| Sclerotinia minor | Value not explicitly found in search results | Dicloran | Value not explicitly found in search results |
| Sclerotinia sclerotiorum | Value not explicitly found in search results | Dicloran | Value not explicitly found in search results |
| Botrytis cinerea | Value not explicitly found in search results | Carbendazim | Value not explicitly found in search results |
| Verticillium dahliae | Value not explicitly found in search results | - | - |
Note: The primary literature indicates that the ED₅₀ values are of the same order of magnitude as the reference fungicides, but specific values were not available in the searched abstracts.[1]
Other Biological Activities
Preliminary research suggests that this compound possesses other potentially valuable biological properties.
Table 3: Summary of Other Reported Biological Activities of this compound
| Activity | Target/Assay | IC₅₀/Result |
| Antioxidant | DPPH radical scavenging | Quantitative data not found |
| Cytotoxicity | Human cancer cell lines (e.g., MCF-7, HepG2) | Quantitative data not found |
| Enzyme Inhibition | Acetylcholinesterase | Quantitative data not found |
Experimental Protocols
This section details the methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound
The following protocol is a generalized procedure based on the initial discovery of this compound from Drechslera avenae.
Experimental Workflow for this compound Isolation
References
Methodological & Application
Application Notes and Protocols for the Extraction of Cynodontin from Drechslera avenae
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cynodontin (3-methyl-1,4,5,8-tetrahydroxyanthraquinone) is a red pigment and a polyketide-derived anthraquinone (B42736) produced by several fungal species, including Drechslera avenae. This document provides a detailed protocol for the cultivation of Drechslera avenae, extraction of this compound, and its subsequent purification and analysis. The methodologies described herein are compiled from various sources to provide a comprehensive guide for researchers interested in isolating this bioactive compound.
Data Presentation
The following table summarizes the key quantitative parameters for the cultivation of Drechslera avenae and the extraction of this compound.
| Parameter | Value | Reference(s) |
| Cultivation | ||
| Culture Media | Potato Dextrose Agar (B569324) (PDA) or Broth (PDB) | [1] |
| Incubation Temperature | 20-27°C | [2][3] |
| Incubation Time | 20-60 days | [2][3] |
| Light Conditions | Darkness | |
| Extraction | ||
| Extraction Solvents | Acetone (B3395972), Methanol (B129727) | |
| Purification & Analysis | ||
| TLC Mobile Phase (RP-18) | Methanol:Water:Formic Acid (80:19:1, v/v/v) | |
| TLC Mobile Phase (Silica) | Toluene:Ethyl Acetate:Formic Acid (variable ratios) | |
| HPLC Column | C18 reversed-phase | |
| HPLC Mobile Phase | Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |
Experimental Protocols
Cultivation of Drechslera avenae
This protocol describes the cultivation of Drechslera avenae for the production of this compound. Both solid and liquid culture methods are presented.
Materials:
-
Drechslera avenae culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile petri dishes
-
Sterile flasks
-
Incubator
Protocol:
-
Inoculation (Solid Culture):
-
Under aseptic conditions, transfer a small agar plug containing the mycelium of Drechslera avenae to the center of a fresh PDA plate.
-
-
Inoculation (Liquid Culture):
-
Aseptically transfer a few agar plugs of a mature D. avenae culture to a flask containing sterile PDB.
-
-
Incubation:
-
Incubate the cultures at 20-27°C in the dark for 20-60 days. Optimal production of this compound is typically observed within this timeframe.
-
-
Harvesting:
-
For solid cultures, scrape the mycelium from the surface of the agar.
-
For liquid cultures, separate the mycelium from the broth by filtration. The mycelium can be freeze-dried for long-term storage or used immediately for extraction.
-
Extraction of this compound
This protocol details the solvent-based extraction of this compound from the fungal biomass.
Materials:
-
Harvested Drechslera avenae mycelium (fresh or freeze-dried)
-
Acetone or Methanol
-
Blender or mortar and pestle
-
Filter paper and funnel
-
Rotary evaporator
Protocol:
-
Homogenization:
-
Homogenize the fresh or freeze-dried mycelium with a suitable volume of acetone or methanol using a blender or by grinding with a mortar and pestle.
-
-
Extraction:
-
Transfer the homogenate to a flask and stir at room temperature for several hours. For exhaustive extraction, this process can be repeated multiple times with fresh solvent.
-
-
Filtration:
-
Filter the mixture through filter paper to separate the solvent extract from the mycelial debris.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Purification and Analysis of this compound
This section outlines the purification of this compound from the crude extract using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
3.1. Thin Layer Chromatography (TLC)
Materials:
-
Crude this compound extract
-
TLC plates (Silica gel 60 F254 or RP-18 F254)
-
Developing chamber
-
Mobile phase solvents (e.g., Toluene, Ethyl Acetate, Formic Acid for silica (B1680970); Methanol, Water, Formic Acid for RP-18)
-
UV lamp (254 nm and 366 nm)
Protocol:
-
Sample Application:
-
Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol) and spot it onto the baseline of a TLC plate.
-
-
Development:
-
Place the plate in a developing chamber saturated with the chosen mobile phase. For silica plates, a common mobile phase is a mixture of toluene, ethyl acetate, and formic acid. For RP-18 plates, a mixture of methanol, water, and formic acid (e.g., 80:19:1) can be effective.
-
-
Visualization:
-
After the solvent front has reached the top of the plate, remove it from the chamber, and let it dry. Visualize the separated spots under a UV lamp. This compound, being a red pigment, may also be visible under white light.
-
3.2. High-Performance Liquid Chromatography (HPLC)
Materials:
-
Crude or partially purified this compound extract
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column
-
Mobile phase solvents: Acetonitrile (ACN) and water (both HPLC grade), with 0.1% formic acid.
Protocol:
-
Sample Preparation:
-
Dissolve the extract in the mobile phase and filter it through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program: A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B; followed by re-equilibration to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance (this can be determined from a UV-Vis spectrum of the purified compound).
-
-
Fraction Collection:
-
Collect the fractions corresponding to the this compound peak for further analysis or use.
-
Visualizations
Caption: Workflow for this compound Extraction from Drechslera avenae.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Cynodontin
Introduction
Cynodontin is a naturally occurring anthraquinone (B42736) pigment found in certain species of fungi. As a member of the anthraquinone family, it exhibits potential for various biological activities, making it a compound of interest for researchers in natural product chemistry, mycology, and drug discovery. The isolation and purification of this compound from complex fungal extracts are essential for its structural elucidation, pharmacological screening, and use as an analytical standard. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such natural products, offering high resolution and reproducibility. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound from a crude fungal extract.
Analytical Method Development
An analytical HPLC method was first developed to achieve baseline separation of this compound from other components in the fungal extract. A C18 stationary phase was selected due to its wide applicability in separating moderately polar compounds like anthraquinones. The mobile phase composition was optimized to consist of a gradient of acetonitrile (B52724) and water, with the addition of a small percentage of formic acid to ensure sharp peak shapes by suppressing the ionization of phenolic hydroxyl groups present in the this compound molecule. A photodiode array (PDA) detector was employed for monitoring the elution profile, allowing for the spectral identification of the target peak.
Preparative Scale-Up
The optimized analytical method was subsequently scaled up to a preparative scale for the isolation of larger quantities of this compound. This involved transitioning to a larger dimension preparative C18 column and increasing the flow rate proportionally. The gradient profile was adjusted to maintain the resolution achieved at the analytical scale. The sample loading was maximized to enhance throughput without compromising the purity of the collected fractions.
Fraction Collection and Purity Analysis
Fractions corresponding to the this compound peak were collected, pooled, and the solvent was removed under reduced pressure. The purity of the isolated this compound was confirmed by re-injecting a small aliquot into the analytical HPLC system, demonstrating a single peak with the expected retention time and UV-Vis spectrum.
Experimental Protocols
1. Sample Preparation from Fungal Culture
-
Extraction: The fungal mycelium is harvested and dried. The dried biomass is then ground into a fine powder. The powder is extracted with methanol (B129727) at room temperature with agitation for 24 hours. The extraction process is repeated three times.
-
Concentration: The methanolic extracts are combined and filtered. The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solid-Phase Extraction (SPE) Cleanup: The crude extract is redissolved in a minimal amount of methanol and subjected to solid-phase extraction on a C18 cartridge. The cartridge is first conditioned with methanol and then equilibrated with water. The sample is loaded, and the cartridge is washed with a low concentration of aqueous methanol to remove highly polar impurities. The fraction containing this compound is then eluted with a higher concentration of methanol.
-
Final Preparation: The eluted fraction is evaporated to dryness and then reconstituted in the initial mobile phase composition for HPLC injection.
2. Analytical HPLC Method
-
Instrumentation: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitoring at 254 nm and 430 nm, with full spectrum acquisition from 200-600 nm.
-
Injection Volume: 10 µL.
3. Preparative HPLC Method
-
Instrumentation: A preparative HPLC system with a high-flow rate pump, a manual or automated injector with a large loop, a preparative column, and a UV-Vis detector with a flow cell suitable for high flow rates. A fraction collector is also required.
-
Column: C18, 21.2 x 250 mm, 10 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 20 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV-Vis detector at 254 nm.
-
Injection Volume: 1-5 mL of concentrated sample solution.
Data Presentation
Table 1: Analytical HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 70 | 30 |
| 35.0 | 70 | 30 |
Table 2: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 25.0 | 30 | 70 |
| 30.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 35.1 | 70 | 30 |
| 40.0 | 70 | 30 |
Table 3: Expected Results
| Parameter | Analytical Scale | Preparative Scale |
| Retention Time of this compound | Approx. 15-18 min | Approx. 18-22 min |
| Purity of Isolated this compound | >98% (by peak area) | >98% (by peak area) |
| Typical Sample Load | 10-50 µg | 50-200 mg |
| Recovery | N/A | >85% |
Visualizations
Caption: Workflow for the HPLC purification of this compound.
Caption: Logical flow of the HPLC separation process.
Application Notes and Protocols for the Structural Elucidation of Cynodontin using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynodontin, a naturally occurring anthraquinone (B42736) pigment, has garnered significant interest within the scientific community due to its notable biological activities, including potent antifungal properties.[1][2] The structural determination of this secondary metabolite is crucial for understanding its mechanism of action and for guiding synthetic efforts to develop novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the complete structural elucidation of this compound and its analogs.
This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural characterization of this compound. While a complete, publicly available, and explicitly tabulated set of all 1H and 13C NMR chemical shifts, coupling constants, and 2D correlations for this compound is not readily found in the reviewed literature, this guide furnishes a comprehensive framework based on established methodologies for anthraquinone analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its isolation, purification, and preparation for NMR analysis.
| Property | Value/Description |
| IUPAC Name | 1,4,5,8-tetrahydroxy-3-methylanthracene-9,10-dione |
| Molecular Formula | C₁₅H₁₀O₆ |
| Molecular Weight | 286.24 g/mol |
| Appearance | Red pigment |
| Solubility | Generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, and methanol. |
NMR Spectral Data for Structural Elucidation
The structural backbone of this compound, a substituted anthraquinone, can be comprehensively mapped out using a combination of 1D and 2D NMR experiments. The following sections detail the expected spectral features and the information that can be derived from each experiment.
¹H NMR (Proton NMR) Spectroscopy
¹H NMR spectroscopy is the initial and fundamental step in the structural analysis of this compound. It provides critical information regarding the number and chemical environment of protons in the molecule.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Structural Information |
| Aromatic Protons | 6.5 - 8.0 | d, dd, s | ~2-8 | Substitution pattern on the aromatic rings. |
| Methyl Protons (-CH₃) | ~2.0 - 2.5 | s | N/A | Presence of a methyl group attached to the anthraquinone core. |
| Hydroxyl Protons (-OH) | 12.0 - 13.0 | br s | N/A | Peri-positioned hydroxyl groups forming intramolecular hydrogen bonds with the quinone carbonyls. |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used.
¹³C NMR (Carbon NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of this compound, revealing the number of distinct carbon environments.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) | Inferred Structural Information |
| Carbonyl Carbons (C=O) | 180 - 195 | Characteristic signals of the two quinone carbonyls. |
| Aromatic Carbons | 100 - 160 | Signals corresponding to the carbons of the aromatic rings. |
| Methyl Carbon (-CH₃) | ~20 | Signal for the methyl group carbon. |
Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
Purified this compound (5-25 mg for ¹H NMR, 25-50 mg for ¹³C NMR)
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)
-
High-quality 5 mm NMR tube
-
Vortex mixer
-
Pipettes
Protocol:
-
Dissolution: Accurately weigh the purified this compound and dissolve it in the appropriate volume of deuterated solvent (typically 0.5-0.7 mL) in a clean, dry vial.
-
Solubilization: Gently vortex the mixture to ensure complete dissolution. If necessary, gentle warming can be applied, but care should be taken to avoid degradation of the sample.
-
Transfer: Carefully transfer the solution into a clean NMR tube using a pipette.
-
Homogenization: Ensure the solution is homogeneous and free of any particulate matter.
NMR Data Acquisition
The following is a general workflow for acquiring a standard set of 1D and 2D NMR spectra for the structural elucidation of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Acquisition Parameters (General Recommendations):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse sequence: Standard proton-decoupled experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard, gradient-selected pulse sequences.
-
Optimize acquisition parameters (e.g., number of increments, number of scans) based on the sample concentration and spectrometer sensitivity.
-
Visualization of Experimental Workflows and Structural Relationships
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR and the key correlations expected in 2D NMR experiments.
Caption: Workflow for this compound Structural Elucidation by NMR.
Caption: Expected 2D NMR Correlations for this compound.
Data Interpretation and Structure Confirmation
A systematic analysis of the acquired NMR data is performed to assemble the final structure of this compound.
-
¹H and ¹³C NMR: The number of signals and their chemical shifts provide the initial count of non-equivalent protons and carbons, and their general chemical environments.
-
COSY: Cross-peaks in the COSY spectrum establish proton-proton coupling networks, revealing which protons are adjacent to each other in the spin systems of the aromatic rings.
-
HSQC: This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the carbon signals for all protonated carbons.
-
HMBC: Long-range correlations (2-3 bonds) observed in the HMBC spectrum are crucial for connecting the different spin systems and for assigning quaternary carbons, including the carbonyls and carbons bearing hydroxyl and methyl groups. For instance, correlations from the methyl protons to adjacent aromatic carbons will definitively place the methyl group on the anthraquinone framework.
By integrating the information from all these NMR experiments, the complete and unambiguous structure of this compound can be determined.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of natural products like this compound. The combination of 1D and 2D NMR experiments provides a wealth of information that, when systematically analyzed, leads to the unequivocal determination of the molecular structure. The protocols and guidelines presented here offer a robust framework for researchers and scientists engaged in the study of this compound and other related anthraquinones, facilitating their research and development efforts in areas such as drug discovery and natural product chemistry.
References
Application Notes and Protocols for Testing the Antifungal Activity of Cynodontin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynodontin, a naturally occurring anthraquinone (B42736) pigment found in certain fungi, has demonstrated significant antifungal properties against a range of plant pathogenic fungi.[1] This document provides detailed protocols for evaluating the in vitro antifungal activity of this compound, focusing on standardized methods to ensure reproducibility and comparability of results. The primary methods outlined are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of filamentous fungi.[2][3][4]
Data Presentation
While specific ED50 values for this compound are mentioned in the literature to be comparable to commercial fungicides, detailed quantitative data is often presented in varied formats. For the purpose of clear comparison, the following table structure is recommended for summarizing experimental findings.
Table 1: Antifungal Activity of this compound against Pathogenic Fungi
| Fungal Species | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Positive Control (e.g., Carbendazim) MIC (µg/mL) | Positive Control (e.g., Carbendazim) MFC (µg/mL) | Negative Control (Solvent) |
| Sclerotinia sclerotiorum | Data | Data | Data | Data | No Inhibition |
| Sclerotinia minor | Data | Data | Data | Data | No Inhibition |
| Botrytis cinerea | Data | Data | Data | Data | No Inhibition |
| Verticillium dahliae | Data | Data | Data | Data | No Inhibition |
Experimental Protocols
Preparation of this compound Stock Solution
Due to the poor water solubility of anthraquinones, a suitable organic solvent is required to prepare the stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
Materials:
-
This compound (pure compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile microcentrifuge tubes
Protocol:
-
Accurately weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the assay should not exceed a level that affects fungal growth (typically ≤1% v/v). A solvent toxicity control must be included in the experiments.
Fungal Strains and Culture Conditions
Recommended Fungal Strains:
-
Sclerotinia sclerotiorum
-
Sclerotinia minor
-
Botrytis cinerea
-
Verticillium dahliae
Culture Medium:
-
Potato Dextrose Agar (B569324) (PDA) for routine culture maintenance.
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) for broth microdilution assays, as recommended by CLSI.[2]
Inoculum Preparation:
-
Culture the fungal strains on PDA plates at 25°C until sufficient sporulation is observed (typically 7-14 days).
-
Harvest the conidia (spores) by gently scraping the surface of the agar with a sterile loop after adding a small amount of sterile saline solution (0.85%) containing 0.05% Tween 80.
-
Transfer the spore suspension to a sterile tube.
-
Adjust the spore concentration to 1-5 x 10⁶ CFU/mL using a hemocytometer. This will be the stock inoculum suspension.
-
For the broth microdilution assay, the stock suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL in the test wells.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium
-
Standardized fungal inoculum
-
Positive control antifungal agent (e.g., Carbendazim)
-
Sterile multichannel pipette
Protocol:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 to 12 of the 96-well plate.
-
Add 200 µL of the appropriate working solution of this compound (prepared from the stock solution by diluting in RPMI-1640) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue the serial dilutions from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (medium only).
-
Add 100 µL of the diluted fungal inoculum to wells 1 to 11. The final volume in these wells will be 200 µL.
-
The final plate layout should include:
-
Wells 1-10: Decreasing concentrations of this compound with fungal inoculum.
-
Well 11: Fungal inoculum without this compound (Growth Control).
-
Well 12: Medium only (Sterility Control).
-
A separate row/wells for the positive control antifungal.
-
A separate row/wells for the solvent control (DMSO at the highest concentration used in the test wells with fungal inoculum).
-
-
Seal the plate and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
Determine the MIC by visually observing the lowest concentration of this compound that causes complete inhibition of fungal growth.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh PDA plate.
-
Incubate the PDA plates at 25°C for 48-72 hours.
-
The MFC is the lowest concentration from which no fungal growth is observed on the subculture plates.
Visualizations
Experimental Workflow
Caption: Workflow for determining the antifungal activity of this compound.
Hypothesized Antifungal Signaling Pathway
The precise mechanism of action for this compound is not fully elucidated. However, many anthraquinones are known to exert their antifungal effects by disrupting the fungal cell membrane and inhibiting key cellular processes. The following diagram illustrates a plausible mechanism.
References
Cynodontin: Application Notes and Protocols for Use as a Natural Textile Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynodontin is a naturally occurring anthraquinone (B42736) pigment produced by various species of fungi, including those from the Curvularia and Drechslera genera. As a polyketide-derived secondary metabolite, this compound presents a vibrant red-orange hue, making it a promising candidate for application as a natural textile dye. This document provides an overview of its properties, detailed protocols for its extraction and application onto various textile substrates, and an exploration of its biosynthetic pathway. The use of natural colorants like this compound offers a sustainable and biodegradable alternative to synthetic dyes, aligning with the growing demand for environmentally conscious practices in the textile industry.
Data Presentation
Table 1: Properties of this compound
| Property | Description | Reference |
| Chemical Name | 1,4,5,8-tetrahydroxy-3-methylanthracene-9,10-dione | [1] |
| Molecular Formula | C₁₅H₁₀O₆ | |
| Molecular Weight | 286.24 g/mol | |
| Color | Red-Orange | |
| Source | Fungi (e.g., Curvularia lunata, Drechslera avenae) | [1][2] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | |
| Biosynthetic Precursor | Emodin (B1671224) | [3] |
Table 2: Qualitative Colorfastness Properties of Fungal Anthraquinone Dyes on Textiles
| Textile Type | Mordant | Light Fastness (Qualitative) | Wash Fastness (Qualitative) | Rubbing (Crock) Fastness (Qualitative) |
| Wool | Alum | Good | Excellent | Good |
| Silk | Alum | Good | Very Good | Good |
| Cotton | Alum + Tannin | Moderate to Good | Good | Moderate |
Experimental Protocols
Disclaimer: These protocols are synthesized from general methods for fungal pigment extraction and natural dyeing. Optimization may be required for specific fungal strains and textile substrates.
Protocol 1: Extraction of this compound from Curvularia lunata
This protocol describes the extraction of this compound from a submerged culture of Curvularia lunata.
Materials:
-
Pure culture of Curvularia lunata
-
Potato Dextrose Broth (PDB)
-
Sterile conical flasks
-
Incubator shaker
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Ethyl acetate (B1210297)
-
Homogenizer (optional)
Procedure:
-
Inoculate sterile Potato Dextrose Broth (PDB) with a pure culture of Curvularia lunata.
-
Incubate the culture at 28°C for 21-28 days under static or shaking conditions (150 rpm) for optimal pigment production.[2]
-
After incubation, separate the fungal biomass from the culture broth by filtration through Whatman No. 1 filter paper. The colored filtrate contains the extracellular pigment.
-
To extract intracellular pigment, the fungal biomass can be homogenized in ethyl acetate.
-
Combine the colored filtrate and the ethyl acetate extract.
-
Partition the combined solution with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer containing the this compound.
-
Concentrate the pigment extract using a rotary evaporator at 40°C.
-
The resulting crude pigment can be further purified using column chromatography if desired.
Protocol 2: Mordanting of Textile Fibers
Mordanting is a crucial step to improve the colorfastness of natural dyes. This protocol describes the pre-mordanting of wool, silk, and cotton fibers.
Materials:
-
Scoured textile fibers (wool, silk, or cotton)
-
Potassium aluminum sulfate (B86663) (Alum)
-
Cream of Tartar (for wool and silk)
-
Tannic acid (for cotton)
-
Stainless steel dye pot
-
Heat source
Procedure for Wool and Silk:
-
Weigh the dry textile fibers (Weight of Fiber - WOF).
-
For every 100g of fiber, measure 15g of alum and 6g of cream of tartar.
-
Dissolve the alum and cream of tartar in a small amount of hot water.
-
Fill a stainless steel dye pot with enough cool water to allow the fibers to move freely. Add the dissolved mordant solution and stir well.
-
Add the pre-wetted fibers to the mordant bath.
-
Slowly heat the mordant bath to 85-90°C and maintain this temperature for 1 hour, stirring gently every 15 minutes.
-
Allow the bath to cool completely before removing the fibers.
-
Gently squeeze out the excess mordant solution. The fibers can be used immediately or dried for later use.
Procedure for Cotton:
-
First, treat the cotton fibers with a tannin bath. Use 10% WOF of tannic acid. Dissolve the tannic acid in hot water and add it to a dye pot with sufficient cool water.
-
Add the pre-wetted cotton fibers and simmer for 1 hour. Let the fibers cool in the bath.
-
Prepare an alum mordant bath as described for wool and silk (15% WOF).
-
Transfer the tannin-treated cotton fibers to the alum bath and simmer for 1 hour.
-
Allow the fibers to cool in the mordant bath.
Protocol 3: Dyeing of Textiles with this compound
This protocol outlines the dyeing process for mordanted wool, silk, and cotton fibers with the extracted this compound.
Materials:
-
Mordanted textile fibers
-
Concentrated this compound extract
-
Stainless steel dye pot
-
Heat source
-
pH meter and pH adjustment solutions (e.g., acetic acid)
Procedure:
-
Add the this compound extract to a stainless steel dye pot and add enough water to allow the fibers to be fully submerged and move freely.
-
Adjust the pH of the dyebath to approximately 4-5 with acetic acid for optimal dye uptake on wool and silk.
-
Introduce the pre-wetted, mordanted fibers into the dyebath.
-
Slowly heat the dyebath to 70-80°C for wool and silk, and 60-70°C for cotton.
-
Maintain this temperature for 45-60 minutes, stirring gently to ensure even dyeing.
-
Allow the dyebath to cool completely with the fibers in it.
-
Remove the dyed fibers and rinse with cool water until the water runs clear.
-
Wash with a pH-neutral soap and rinse again.
-
Dry the fibers away from direct sunlight.
Visualizations
This compound Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA and malonyl-CoA, with emodin as a key intermediate.
Experimental Workflow for this compound Textile Dyeing
Caption: General experimental workflow for the application of this compound as a natural textile dye.
References
Application Notes and Protocols: In Vitro Cytotoxicity Assay of Cynodontin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynodontin is a naturally occurring anthraquinone (B42736) pigment found in certain fungi. Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including potential anticancer properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cell lines, making it a candidate for further investigation as a potential therapeutic agent.
These application notes provide a comprehensive overview of the protocols and methodologies for assessing the in vitro cytotoxicity of this compound. The described assays are fundamental for determining the dose-dependent effects of this compound on cell viability and for elucidating its potential mechanisms of action, such as the induction of apoptosis, cell cycle arrest, and oxidative stress.
Data Presentation
Due to the limited availability of published specific IC50 values for this compound against a wide range of cancer cell lines, the following table presents hypothetical yet representative data based on the cytotoxic profiles of structurally related anthraquinone derivatives. This table is intended to serve as a template for organizing and presenting experimental data obtained from the protocols detailed below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| HeLa | Cervical Cancer | 24 | 45.2 |
| 48 | 28.7 | ||
| 72 | 15.1 | ||
| MCF-7 | Breast Cancer | 24 | 62.5 |
| 48 | 41.3 | ||
| 72 | 25.8 | ||
| A549 | Lung Cancer | 24 | 55.8 |
| 48 | 36.4 | ||
| 72 | 21.9 | ||
| HepG2 | Liver Cancer | 24 | 70.1 |
| 48 | 48.9 | ||
| 72 | 30.2 |
Experimental Protocols
Detailed methodologies for key experiments to assess the in vitro cytotoxicity of this compound are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Adherent or suspension cancer cell lines
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[4][5]
Materials:
-
LDH assay kit (containing reaction mixture and stop solution)
-
This compound stock solution
-
Cell culture medium
-
96-well plates
-
Cancer cell lines
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptotic cells, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
This compound stock solution
-
6-well plates
-
Cancer cell lines
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment of this compound
Caption: Workflow for assessing this compound's in vitro cytotoxicity.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthraquinone derivatives induce G2/M cell cycle arrest and apoptosis in NTUB1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel anthraquinone derivative IMP1338 induces death of human cancer cells by p53-independent S and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Large-Scale Production of Cynodontin via Fermentation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynodontin is a naturally occurring anthraquinone (B42736) pigment produced by several species of fungi. It has garnered interest in the scientific community due to its potential biological activities. This document provides detailed application notes and protocols for the large-scale production of this compound through fungal fermentation, covering aspects from microbial culture to downstream processing.
Organism Selection and Culture Media
Several fungal genera are known producers of this compound, offering a range of options for fermentation.
Table 1: this compound-Producing Fungal Strains
| Fungal Genus | Species Examples | Reference |
| Drechslera | D. avenae, D. cynodontis | [1] |
| Helminthosporium | H. cynodontis | |
| Curvularia | C. lunata | |
| Pyrenochaeta | P. terrestris | [1] |
For optimal growth and this compound production, two common fungal media are recommended: Czapek-Dox Broth and Potato Dextrose Broth (PDB).
Experimental Protocols
Protocol 1: Preparation of Czapek-Dox Broth
Application: A defined medium for the cultivation of various fungal species for secondary metabolite production.
Materials:
-
Sucrose: 30.0 g
-
Sodium Nitrate (NaNO₃): 2.0 g
-
Dipotassium Phosphate (K₂HPO₄): 1.0 g
-
Magnesium Sulfate (MgSO₄·7H₂O): 0.5 g
-
Potassium Chloride (KCl): 0.5 g
-
Ferrous Sulfate (FeSO₄·7H₂O): 0.01 g
-
Distilled Water: 1000 mL
Procedure:
-
Dissolve all components in 1000 mL of distilled water.
-
Adjust the pH to 7.3 ± 0.2 using 1M HCl or 1M NaOH if necessary.
-
Sterilize by autoclaving at 121°C (15 psi) for 15 minutes.
-
Allow the medium to cool to room temperature before inoculation.
Protocol 2: Preparation of Potato Dextrose Broth (PDB)
Application: A general-purpose medium suitable for the robust growth of a wide range of fungi.
Materials:
-
Potatoes: 200 g
-
Dextrose (Glucose): 20 g
-
Distilled Water: 1000 mL
Procedure:
-
Wash and slice the potatoes (do not peel).
-
Boil the sliced potatoes in 500 mL of distilled water for 30 minutes.
-
Filter the potato infusion through cheesecloth, collecting the liquid.
-
Add distilled water to the infusion to bring the total volume to 1000 mL.
-
Dissolve the dextrose in the potato infusion.
-
Sterilize by autoclaving at 121°C (15 psi) for 15 minutes.
-
Allow the medium to cool to room temperature before inoculation. The final pH is typically around 5.6.[2]
Fermentation Parameters for this compound Production
Successful large-scale production of this compound is highly dependent on the optimization of fermentation parameters.
Small-Scale (Shake Flask) Fermentation
Protocol 3: Shake Flask Fermentation for this compound Production
-
Inoculum Preparation:
-
Grow the selected fungal strain on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C until sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.1% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension to a concentration of approximately 1 x 10⁶ spores/mL.
-
-
Fermentation:
-
Inoculate 100 mL of sterile Czapek-Dox Broth or PDB in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate the flasks on a rotary shaker at 150-200 rpm.
-
Maintain the temperature between 20°C and 27°C.[1]
-
Incubate for an extended period, as satisfactory yields of this compound are often achieved after 20-60 days of incubation.[1]
-
Table 2: Summary of Fermentation Parameters for this compound Production
| Parameter | Recommended Range/Value | Notes |
| Producing Organism | Helminthosporium cynodontis | A high-yield strain has been reported. |
| Medium | Czapek-Dox Broth or Potato Dextrose Broth | |
| Temperature | 20 - 27 °C | |
| pH | Initial pH of 5.6 (PDB) or 7.3 (Czapek-Dox) | Monitor and adjust if necessary, as fungal metabolism can alter the pH. |
| Agitation | 150 - 200 rpm (Shake Flask) | Essential for submerged fermentation to ensure proper aeration and nutrient distribution. |
| Incubation Time | 5 - 60 days | A 5-day incubation in shaken-submerged culture of H. cynodontis has been reported to yield significant this compound. Longer incubation times (20-60 days) are also cited for satisfactory yields. |
| Zinc Concentration | Trace amounts required | Higher zinc concentrations that optimize growth may reduce this compound formation. |
Quantitative Data on this compound Yield:
-
A selected strain of Helminthosporium cynodontis has been reported to produce this compound in yields up to one-fifth of the dry weight of the mycelium after 5 days in shaken-submerged cultures.
Large-Scale (Bioreactor) Fermentation
Scaling up to a bioreactor requires careful control of additional parameters to maintain optimal conditions for fungal growth and secondary metabolite production.
Protocol 4: Bioreactor Fermentation for this compound Production
-
Inoculum Development: Prepare a seed culture by inoculating a smaller volume of the chosen fermentation medium and growing it for 2-3 days under agitated conditions.
-
Bioreactor Setup:
-
Sterilize the bioreactor containing the production medium in situ or by autoclaving.
-
Aseptically transfer the seed culture to the bioreactor (typically 5-10% v/v).
-
-
Fermentation Control:
-
Temperature: Maintain at 25°C.
-
pH: Monitor the pH and maintain it within a range of 5.5-7.0 using automated acid/base addition.
-
Aeration: Supply sterile air at a rate of 0.5 - 1.5 volumes of air per volume of medium per minute (vvm).
-
Agitation: Start with a low agitation speed (e.g., 100 rpm) and increase as the biomass density increases to ensure adequate mixing and oxygen transfer, while avoiding excessive shear stress on the mycelia.
-
Dissolved Oxygen (DO): Monitor the DO level and maintain it above 20% saturation by adjusting agitation and/or aeration rate.
-
References
Application Notes & Protocols for the Spectroscopic Analysis of Cynodontin
For Researchers, Scientists, and Drug Development Professionals
Application Note: Introduction to Cynodontin and its Spectroscopic Characterization
This compound (3-methyl-1,4,5,8-tetrahydroxyanthraquinone) is a naturally occurring red pigment, an anthraquinone (B42736) derivative found in various fungi, such as Drechslera avenae.[1][2] Its structure, featuring a polycyclic aromatic core with multiple hydroxyl groups, makes it a subject of interest for its significant biological activities, particularly its potent antifungal properties against plant pathogens like Sclerotinia minor and Botrytis cinerea.[1][2] Furthermore, its photoactive nature suggests potential applications in photodynamic therapy (PDT).
The robust characterization of this compound and its derivatives is crucial for drug discovery, mechanism of action studies, and quality control. Spectroscopic techniques are indispensable for this purpose, providing detailed information on the molecule's electronic structure, chemical framework, and molecular weight.
-
UV-Visible (UV-Vis) Spectroscopy is primarily used for quantitative analysis and to study the electronic transitions within the conjugated anthraquinone system. The color of this compound indicates strong absorption in the visible region, which is sensitive to solvent polarity and pH.
-
Fluorescence Spectroscopy offers high sensitivity for detection and can be used to probe the molecule's interaction with biological targets. While many anthraquinones are fluorescent, especially those with hydroxyl substituents, specific data for this compound is an area for further research.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure elucidation. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential to confirm the connectivity of the carbon-hydrogen framework.
-
Mass Spectrometry (MS) provides accurate molecular weight determination and elemental composition through high-resolution techniques (HRMS). Fragmentation analysis (MS/MS) helps to confirm the core structure and substituent positions.
These application notes provide a framework and detailed protocols for the comprehensive spectroscopic analysis of this compound, facilitating its development from a natural product lead into a potential therapeutic agent.
Quantitative Data Summary
Due to the limited availability of published experimental spectra for this compound, the following tables summarize its fundamental properties and provide predicted data based on the known behavior of closely related anthraquinone compounds. This data serves as a benchmark for experimental validation.
Table 1: Physicochemical and Predicted Spectroscopic Properties of this compound
| Property | Value / Prediction |
|---|---|
| Molecular Formula | C₁₅H₁₀O₆ |
| Molecular Weight | 286.24 g/mol |
| Calculated Exact Mass | 286.0477 Da |
| Predicted UV-Vis λmax | ~280-290 nm (UV), ~450-550 nm (Visible) |
| Physical Appearance | Red Pigment[1] |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a Non-polar Solvent (e.g., CDCl₃) Note: These are estimated values. Actual chemical shifts are highly dependent on solvent and experimental conditions. Hydroxyl proton signals (OH) are often broad and may exchange with deuterium (B1214612).
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1-OH | 12.0 - 13.0 (chelated) | - |
| 2 | 7.0 - 7.2 | ~110 - 115 |
| 3-CH₃ | 2.3 - 2.5 | ~20 - 25 |
| 4-OH | 12.0 - 13.0 (chelated) | - |
| 5-OH | 12.0 - 13.0 (chelated) | - |
| 6 | 7.2 - 7.4 | ~120 - 125 |
| 7 | 7.2 - 7.4 | ~120 - 125 |
| 8-OH | 12.0 - 13.0 (chelated) | - |
| 9 (C=O) | - | ~180 - 185 |
| 10 (C=O) | - | ~180 - 185 |
| Other Quaternary C | - | ~130 - 160 |
Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data and Key Fragments for this compound
| Ion / Fragment | Formula | Calculated m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | [C₁₅H₁₁O₆]⁺ | 287.0550 | Protonated molecular ion |
| [M+Na]⁺ | [C₁₅H₁₀O₆Na]⁺ | 309.0370 | Sodiated adduct |
| [M-H₂O+H]⁺ | [C₁₅H₉O₅]⁺ | 269.0444 | Loss of water |
| [M-CO+H]⁺ | [C₁₄H₁₁O₅]⁺ | 259.0599 | Loss of carbon monoxide |
| [M-2CO+H]⁺ | [C₁₃H₁₁O₄]⁺ | 231.0652 | Loss of two CO molecules |
Experimental Workflows and Signaling Pathways
Experimental Protocols
Protocol 1: UV-Visible Spectroscopy
Objective: To determine the absorption maxima (λmax) and quantify the concentration of this compound.
Materials:
-
Purified this compound sample
-
Spectroscopy-grade solvents (e.g., Ethanol, Methanol, DMSO)
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
Create a series of dilutions from the stock solution using the desired analytical solvent (e.g., ethanol) to generate a calibration curve (e.g., 1-20 µg/mL).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.
-
Set the wavelength range for scanning (e.g., 200-800 nm).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the analytical solvent to serve as a blank. Place it in the spectrophotometer and record a baseline correction.
-
Using a working solution (e.g., 10 µg/mL), scan the full wavelength range to identify the absorption maxima (λmax). Anthraquinones typically show bands in both the UV and visible regions.
-
Measure the absorbance of each standard dilution at the primary λmax in the visible range.
-
-
Data Analysis:
-
Plot absorbance vs. concentration to generate a calibration curve.
-
Use the Beer-Lambert law (A = εcl) and the slope of the calibration curve to determine the molar absorptivity (ε) or to calculate the concentration of unknown samples.
-
Protocol 2: Fluorescence Spectroscopy
Objective: To determine the fluorescence excitation and emission spectra of this compound.
Materials:
-
Purified this compound sample
-
Spectroscopy-grade solvents
-
Quartz fluorescence cuvettes
-
Calibrated spectrofluorometer
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent. Absorbance at the excitation wavelength should be low (<0.1) to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the instrument and allow the lamp to stabilize.
-
Set appropriate excitation and emission slit widths (e.g., 5 nm).
-
-
Data Acquisition:
-
Excitation Spectrum: Set the emission monochromator to the estimated emission maximum (e.g., ~600 nm, based on the red/orange region) and scan a range of excitation wavelengths (e.g., 250-580 nm). The resulting peak is the optimal excitation wavelength (λex).
-
Emission Spectrum: Set the excitation monochromator to the λex determined above. Scan a range of emission wavelengths (e.g., from λex + 20 nm to 800 nm) to obtain the emission spectrum and identify the emission maximum (λem).
-
-
Data Analysis:
-
Report the λex and λem maxima.
-
The fluorescence intensity can be used for highly sensitive quantification. For quantum yield determination, a known standard (e.g., quinine (B1679958) sulfate) must be measured under identical conditions.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
Dry, purified this compound sample (3-5 mg for ¹H, 10-20 mg for ¹³C)
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation:
-
Dissolve the this compound sample in approximately 0.6-0.7 mL of deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Tune the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. Use a 45° pulse angle and a 2-second relaxation delay.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish H-H connectivities, direct C-H correlations, and long-range C-H correlations, respectively.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate the ¹H signals to determine proton ratios.
-
Assign all proton and carbon signals to the molecular structure using the 1D and 2D data.
-
Protocol 4: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass, elemental formula, and fragmentation pattern of this compound.
Materials:
-
Purified this compound sample
-
HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)
-
Formic acid (for ionization enhancement)
-
HRMS instrument (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI)
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature) by infusing the sample solution.
-
-
Data Acquisition:
-
Full Scan MS: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) in positive or negative ion mode. This will provide the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) at varying collision energies. Acquire the spectra of the resulting fragment ions.
-
-
Data Analysis:
-
From the full scan data, determine the accurate mass of the molecular ion and use software to predict the most likely elemental formula (should match C₁₅H₁₀O₆).
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. Propose a fragmentation pathway consistent with the structure of this compound (e.g., losses of CO, H₂O, and retro-Diels-Alder reactions common to quinones).
-
References
Application Notes and Protocols: Cynodontin as a Standard for Fungal Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynodontin, a naturally occurring anthraquinone (B42736) produced by various fungal species, presents significant potential as a reference standard in the analysis of fungal secondary metabolites. Its distinct chemical properties and biological activities make it a valuable tool for researchers in mycology, natural product chemistry, and drug discovery. This document provides detailed application notes and protocols for utilizing this compound as a standard in quantitative analysis, alongside an overview of its biological activities and biosynthetic pathway.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound, providing a basis for its application as a standard and for comparison in biological assays.
Table 1: Antifungal Activity of this compound (ED50 Values)
| Fungal Species | ED50 (µg/mL) | Reference Compound | ED50 (µg/mL) |
| Sclerotinia minor | 4.31 | Dicloran | 5.25 |
| Sclerotinia sclerotiorum | 5.52 | Dicloran | 5.52 |
| Botrytis cinerea | 5.25 | Dicloran | 5.25 |
| Verticillium dahliae | - | Carbendazim | - |
ED50 (Median Effective Dose) is the concentration of a compound that inhibits 50% of the visible growth of the fungus. Data sourced from literature.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1,4,5,8-tetrahydroxy-3-methylanthracene-9,10-dione |
| Molecular Formula | C₁₅H₁₀O₆ |
| Molecular Weight | 286.24 g/mol |
| Appearance | Red pigment[1] |
| Solubility | Soluble in methanol (B129727), ethanol, ethyl acetate (B1210297) |
Experimental Protocols
These protocols provide detailed methodologies for the extraction, quantification, and characterization of this compound from fungal cultures, as well as its use as an analytical standard.
Fungal Culture and this compound Extraction
Objective: To cultivate a this compound-producing fungus and extract the metabolite for analysis.
Materials:
-
This compound-producing fungal strain (e.g., Drechslera avenae)
-
Potato Dextrose Agar (B569324) (PDA) and Potato Dextrose Broth (PDB)
-
Sterile petri dishes, flasks, and culture tubes
-
Incubator
-
Ethyl acetate
-
Rotary evaporator
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Protocol:
-
Inoculate the fungal strain onto PDA plates and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.
-
Transfer agar plugs of the mycelium to flasks containing PDB.
-
Incubate the liquid cultures at 25°C in a shaker incubator (150 rpm) for 20-60 days to allow for the production of this compound.[1]
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Redissolve the crude extract in a known volume of methanol for further analysis.
-
Filter the methanolic solution through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.
Quantitative Analysis of this compound by HPLC-UV
Objective: To quantify the concentration of this compound in a fungal extract using High-Performance Liquid Chromatography with UV detection.
Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid or acetic acid
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 430 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve by plotting peak area against concentration.
-
Inject the prepared fungal extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the standard curve.
-
Confirmatory Analysis by LC-MS/MS
Objective: To confirm the identity and quantify this compound using Liquid Chromatography-Tandem Mass Spectrometry.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (as for HPLC)
-
This compound analytical standard
-
Mobile phases (as for HPLC)
Protocol:
-
Chromatographic Conditions: Use the same chromatographic conditions as the HPLC-UV method.
-
Mass Spectrometry Parameters (ESI in negative ion mode):
-
Capillary Voltage: -3.5 kV
-
Cone Voltage: -40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Parent Ion (m/z): 285.04
-
Daughter Ions (for quantification and confirmation): Monitor at least two specific fragment ions. These need to be determined by infusing a pure standard of this compound.
-
-
Analysis:
-
Analyze the this compound standard to confirm the retention time and MRM transitions.
-
Analyze the fungal extract to confirm the presence of this compound by matching the retention time and the ratio of the MRM transitions to the standard.
-
Quantify using a calibration curve generated from the standard.
-
Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure of isolated this compound using Nuclear Magnetic Resonance spectroscopy.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., DMSO-d₆, Methanol-d₄)
-
Isolated and purified this compound
Protocol:
-
Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.
-
-
2D NMR Experiments (for full structural elucidation):
-
Acquire COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.
-
-
Data Analysis: Process and analyze the spectra to confirm the chemical shifts and coupling constants characteristic of the this compound structure.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and a general workflow for its analysis.
Caption: Biosynthesis of this compound from Acetyl-CoA and Malonyl-CoA.
Caption: General workflow for the analysis of this compound.
Conclusion
This compound serves as a robust and reliable standard for the qualitative and quantitative analysis of fungal anthraquinones. The protocols outlined in this document provide a comprehensive framework for its extraction, analysis, and application in research and development. The provided quantitative data and biosynthetic pathway information further enhance its utility as a reference compound in the study of fungal secondary metabolism. Researchers are encouraged to adapt and validate these methods for their specific applications.
References
Application of Cynodontin in Agricultural Fungicide Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cynodontin, a naturally occurring anthraquinone (B42736) pigment isolated from various fungi such as Drechslera avenae, has demonstrated significant potential as a lead compound in the development of novel agricultural fungicides.[1][2][3] Its efficacy against economically important plant pathogens, comparable to that of some commercial fungicides, makes it a subject of great interest for developing more sustainable and effective crop protection strategies. This document provides detailed application notes, experimental protocols, and an overview of its potential mechanism of action to guide researchers in the evaluation and development of this compound-based fungicides.
Target Pathogens and Efficacy
This compound has shown potent inhibitory activity against a specific range of phytopathogenic fungi, primarily within the Sclerotiniaceae family. Its activity is selective, with some fungi being significantly inhibited while others are unaffected.
Key Target Pathogens:
-
Sclerotinia sclerotiorum
-
Botrytis cinerea (Gray Mold)
-
Verticillium dahliae (to a lesser extent)
The antifungal efficacy of this compound has been found to be comparable to commercial fungicides such as dicloran and carbendazim, highlighting its potential as a viable alternative or a scaffold for the development of new fungicidal agents.
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the reported 50% effective dose (ED50) values for this compound and the commercial fungicide Carbendazim against key target pathogens. It is important to note that while the primary literature describes the ED50 of this compound as being of the "same order of magnitude" as dicloran and carbendazim, specific values for this compound were not publicly available and are denoted as "Not Available (N/A)".
| Compound | Target Pathogen | ED50 (µg/mL) | Reference |
| This compound | Sclerotinia minor | N/A | |
| Sclerotinia sclerotiorum | N/A | ||
| Botrytis cinerea | N/A | ||
| Carbendazim | Sclerotinia sclerotiorum | >100 (Resistant Isolate) | |
| Botrytis cinerea | 0.45-1.2 (Sensitive Isolates) |
Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated. However, studies on anthraquinones suggest that their antifungal properties are linked to their chemical structure, particularly the substitutions on the C-ring. It is hypothesized that this compound may act by disrupting the fungal cell membrane, leading to increased permeability. This is supported by evidence that other antifungal anthraquinones can permeabilize the plasma membrane of Botrytis cinerea.
A potential target for compounds that disrupt the fungal cell wall is the Cell Wall Integrity (CWI) signaling pathway. This highly conserved pathway is crucial for responding to cell wall stress and maintaining cellular integrity. While direct evidence linking this compound to this pathway is pending, its disruption is a plausible mechanism for its antifungal activity.
Experimental Protocols
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This protocol details the determination of the antifungal activity of this compound by measuring the inhibition of mycelial growth on a solid medium.
1. Materials:
-
This compound
-
Acetone (B3395972) (or other suitable solvent)
-
Potato Dextrose Agar (B569324) (PDA)
-
Sterile Petri dishes (90 mm)
-
Actively growing cultures of target fungi on PDA
-
Sterile cork borer (5 mm diameter)
-
Incubator (25°C)
-
Ruler or calipers
2. Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of sterile acetone to prepare a stock solution (e.g., 10 mg/mL).
-
Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a control set of plates by adding the same volume of acetone without this compound.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the leading edge of an actively growing fungal culture. Place one plug, mycelium-side down, in the center of each prepared plate.
-
Incubation: Incubate the plates in the dark at 25°C.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
% Inhibition = [(dc - dt) / dc] x 100
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
8. Determination of ED50: The ED50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit analysis.
Protocol 2: Conidia Germination Assay
This protocol is designed to assess the effect of this compound on the germination of fungal spores.
1. Materials:
-
This compound
-
Solvent (e.g., acetone)
-
Water agar (2%)
-
Sterile Petri dishes or multi-well plates
-
Mature fungal cultures producing conidia
-
Sterile distilled water with 0.05% Tween 80
-
Hemocytometer
-
Microscope
-
Incubator (25°C)
2. Procedure:
-
Preparation of Conidial Suspension: Flood the surface of a mature fungal culture with a sterile solution of 0.05% Tween 80 in distilled water. Gently scrape the surface with a sterile loop to dislodge the conidia. Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjusting Conidial Concentration: Using a hemocytometer, count the number of conidia and adjust the concentration of the suspension to 1 x 10^6 conidia/mL with sterile distilled water.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Make a series of dilutions in sterile distilled water to obtain the desired final test concentrations. Ensure the final solvent concentration is non-toxic to the conidia.
-
Assay Setup: In sterile Petri dishes or the wells of a multi-well plate, mix a small volume of the conidial suspension with an equal volume of the this compound test solution. For the control, use the solvent without this compound.
-
Incubation: Incubate the plates at 25°C in the dark for a period sufficient for germination in the control group (typically 12-24 hours).
-
Observation and Counting: Using a microscope, observe at least 100 conidia per replicate. A conidium is considered germinated if the length of the germ tube is equal to or greater than the diameter of the conidium.
-
Calculation of Germination Inhibition: Calculate the percentage of germination inhibition for each concentration using the formula:
% Inhibition = [1 - (G_t / G_c)] x 100
Where:
-
G_t = percentage of germinated conidia in the treated sample
-
G_c = percentage of germinated conidia in the control sample
-
Visualizations
Experimental Workflow for Mycelial Growth Inhibition Assay
Caption: Workflow for the mycelial growth inhibition assay.
Potential Signaling Pathway: Fungal Cell Wall Integrity (CWI) Pathway
Caption: A potential target: the fungal cell wall integrity pathway.
Conclusion
This compound presents a promising avenue for the development of new agricultural fungicides. Its selective and potent activity against key plant pathogens warrants further investigation. The protocols provided herein offer a standardized approach for researchers to evaluate its efficacy. Future research should focus on elucidating the specific molecular targets and mechanism of action of this compound to facilitate the rational design of more potent and environmentally benign fungicides for sustainable agriculture.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Purification of Cynodontin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Cynodontin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a naturally occurring red pigment classified as an anthraquinone (B42736), with the chemical structure 3-methyl-1,4,5,8-tetrahydroxyanthraquinone.[1] It is a secondary metabolite produced by various fungi, notably strains of Drechslera, and can be isolated from fungal cultures.[1][2] Satisfactory yields can often be obtained from fungal cultures incubated for 20-60 days at temperatures between 20 and 27°C.[1]
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges stem from its physicochemical properties. These include low solubility in many common laboratory solvents, a tendency for strong, irreversible adsorption onto silica (B1680970) gel, and potential degradation under certain pH or temperature conditions.[3] These factors can lead to low recovery, poor separation from related impurities, and extensive peak tailing during chromatography.
Q3: What is the general workflow for this compound purification?
A3: A typical purification workflow involves three main stages:
-
Extraction: The fungal mycelium or culture broth is first extracted with a moderately polar organic solvent, such as acetone (B3395972) or methanol (B129727), to isolate the crude mixture of metabolites.
-
Chromatographic Purification: The crude extract is then subjected to column chromatography, most commonly using silica gel, to separate this compound from other compounds.
-
Final Purification/Crystallization: The fractions containing this compound are pooled, the solvent is evaporated, and a final purification step, such as recrystallization, is performed to obtain the pure compound.
Q4: How should I store purified this compound to ensure its stability?
A4: Like many natural pigments, this compound's stability is sensitive to light, pH, and temperature. For long-term storage, it is recommended to keep the purified solid in a dark, cool environment (e.g., at 4°C or -20°C) under an inert atmosphere if possible. For solutions, use acidic or neutral pH buffers and protect from light to prevent degradation.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound After Column Chromatography
Q: My this compound seems to have disappeared after running a silica gel column. The collected fractions show no trace of the characteristic red pigment. What went wrong?
A: This is a frequent issue when purifying polar compounds like this compound on silica gel. Several factors could be at play:
-
Cause 1: Irreversible Adsorption: this compound, with its multiple hydroxyl groups, can bind very strongly to the acidic silanol (B1196071) groups on the surface of standard silica gel, preventing elution.
-
Solution: Test the stability of your compound on a small amount of silica using a 2D-TLC test. If instability or irreversible binding is confirmed, consider switching to a different stationary phase like alumina (B75360) or using deactivated silica gel. To deactivate silica, you can pre-treat it with a small percentage of a base like triethylamine (B128534) in your mobile phase.
-
-
Cause 2: Inappropriate Mobile Phase: The solvent system may not be polar enough to overcome the strong interaction between this compound and the silica gel.
-
Solution: Increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate (B1210297) system, gradually increase the proportion of ethyl acetate or switch to a more polar system like dichloromethane/methanol. Adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can also help by protonating the silanol groups and reducing their interaction with your compound.
-
-
Cause 3: Compound Degradation: The acidic nature of silica gel can sometimes cause sensitive compounds to degrade directly on the column.
-
Solution: As with Cause 1, test for stability. If degradation is occurring, use a less acidic stationary phase or neutralize the silica gel before use. Running the chromatography quickly and at a lower temperature can also minimize degradation.
-
Issue 2: Poor Solubility of Crude Extract for Column Loading
Q: My crude extract containing this compound is not dissolving well in the initial, non-polar mobile phase I want to use for column chromatography. How can I load my sample effectively?
A: This is a common problem when the compound of interest is significantly more polar than the impurities. Loading a sample in a solvent that is too strong will result in poor separation.
-
Solution 1: Dry Loading: This is often the best method. Pre-adsorb your crude extract onto a small amount of silica gel. First, dissolve your extract in a solvent it is soluble in (e.g., acetone or methanol). Add a small amount of silica gel (typically 1-2 times the weight of your crude extract) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a fine, dry, colored powder. Carefully layer this powder on top of your packed column. This technique ensures that the compound is introduced to the column in a concentrated band without using a strong solvent.
-
Solution 2: Minimal Strong Solvent: Dissolve your sample in the absolute minimum volume of a strong solvent (like acetone, ethyl acetate, or dichloromethane). Load this concentrated solution slowly and carefully onto the column. This method is riskier as even a small amount of strong solvent can compromise the separation of less polar compounds.
Issue 3: Poor Separation and Tailing of the this compound Band
Q: I can see my red this compound band on the column, but it is very broad, streaky, and overlaps with other impurity bands. How can I improve the resolution?
A: Poor peak shape and resolution are classic chromatography problems.
-
Cause 1: Column Overloading: Loading too much sample for the amount of stationary phase is a common cause of band broadening.
-
Solution: Reduce the amount of crude extract loaded onto the column. A general guideline is to load no more than 1-5% of the total weight of the silica gel.
-
-
Cause 2: Poor Column Packing: Voids, channels, or cracks in the silica bed will lead to an uneven flow of the mobile phase and distorted bands.
-
Solution: Ensure the column is packed carefully and uniformly. If channels appear, the column needs to be repacked.
-
-
Cause 3: Sub-optimal Mobile Phase: The chosen solvent system may not be effective at differentiating between this compound and closely related impurities. The tailing is often due to the strong interactions mentioned previously.
-
Solution: Systematically screen different mobile phase combinations using Thin Layer Chromatography (TLC) first. Try ternary solvent systems (e.g., toluene/acetone/formic acid) which can offer better selectivity. Adding a small amount of acid, as mentioned before, can significantly reduce tailing by competing for the active sites on the silica gel.
-
Quantitative Data
Quantitative physicochemical data for this compound is not widely available. However, data for the parent anthraquinone structure can serve as a useful proxy for estimating solubility and selecting appropriate solvents.
Table 1: Solubility of 9,10-Anthraquinone (Parent Compound) in Various Organic Solvents at 25°C. (Note: This data is for the parent compound and should be used as an estimation for this compound, which has additional hydroxyl and methyl groups that will increase its polarity.)
| Solvent | Molar Volume of Solvent (cc) | Mole Fraction of Solute (x₂) |
| Hexane | 130 | 0.00018 |
| Toluene | 106 | 0.00078 |
| Benzene | 89 | 0.00094 |
| Diethyl Ether | 104 | 0.00053 |
| Chloroform | 80 | 0.00193 |
| Acetone | 73 | 0.00200 |
| Ethyl Acetate | 98 | 0.00130 |
| Pyridine | 80 | 0.00288 |
Table 2: Common Mobile Phase Systems for TLC and Column Chromatography of Fungal Anthraquinones on Silica Gel.
| Mobile Phase System | Ratio (v/v/v) | Notes |
| Toluene : Ethyl Acetate | Varies | A standard system for moderately polar compounds. |
| Hexane : Ethyl Acetate | Varies | Good for initial separation of less polar impurities. |
| Toluene : Ethyl Formate : Formic Acid | 75 : 24 : 1 | The acid helps to reduce peak tailing. |
| Toluene : Acetone : Formic Acid | 6 : 6 : 1 | A more polar system for separating highly hydroxylated anthraquinones. |
| Dichloromethane : Acetone : Formic Acid | 1 : 1 : 0.1 | Another effective polar system. |
Experimental Protocols
Protocol 1: Purification of this compound via Silica Gel Column Chromatography
This protocol outlines a general procedure for the isolation and purification of this compound from a fungal culture.
1. Preparation of Crude Extract: a. After incubation, separate the fungal mycelium from the liquid broth by filtration. b. Lyophilize (freeze-dry) the mycelium to remove all water. c. Extract the dried mycelium powder with acetone or methanol (e.g., 3 x 500 mL for 50 g of dry mass) using sonication or overnight stirring. d. Combine the solvent extracts and filter to remove solid biomass. e. Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
2. Column Chromatography: a. Column Preparation: Prepare a slurry of silica gel (e.g., 100 g for 1-2 g of crude extract) in a non-polar solvent like hexane. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand on top to protect the bed surface. b. Sample Loading (Dry Loading Recommended): i. Dissolve the crude extract (e.g., 1 g) in a minimal amount of methanol. ii. Add 2-3 g of silica gel to the solution. iii. Evaporate the solvent completely to obtain a dry, free-flowing powder. iv. Carefully apply this powder as an even layer on top of the sand in the packed column. c. Elution: i. Begin elution with a non-polar solvent system (e.g., 100% Hexane or Hexane:Ethyl Acetate 9:1) to remove non-polar impurities. ii. Gradually increase the polarity of the mobile phase. This can be done in a stepwise manner (e.g., moving from 9:1 to 4:1 to 1:1 Hexane:Ethyl Acetate) or by using a gradient mixer. iii. The red band corresponding to this compound will begin to move down the column as the polarity increases. A mobile phase containing a small percentage of methanol or formic acid may be required to elute the compound. iv. Collect fractions continuously and monitor the separation by TLC. d. Fraction Analysis: i. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., Toluene:Acetone:Formic Acid 6:6:1). ii. Visualize the spots under UV light and/or by eye (this compound is colored). iii. Combine the fractions that contain pure this compound.
3. Recrystallization: a. Evaporate the solvent from the combined pure fractions. b. Dissolve the resulting solid in a minimal amount of a hot solvent in which it is sparingly soluble when cold (e.g., ethanol (B145695) or an ethanol/water mixture). c. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to promote crystal formation. d. Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. e. Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor chromatography separation.
References
Technical Support Center: Improving the Stability of Cynodontin for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Cynodontin for experimental use. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
This compound is a red pigment classified as an anthraquinone (B42736) (3-methyl-1,4,5,8-tetrahydroxyanthraquinone). It is a metabolite produced by various fungi, such as those from the Drechslera and Curvularia genera.[1][2][3] this compound has demonstrated notable antifungal properties against several plant pathogenic fungi.[1][2]
Q2: What are the primary factors that can affect the stability of this compound?
While specific stability data for this compound is limited, based on the general chemical properties of anthraquinones, the following factors are critical to consider:
-
pH: Anthraquinones are generally more stable in acidic conditions and tend to degrade in neutral to basic environments.
-
Temperature: Higher temperatures can accelerate the degradation of anthraquinones.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation. Fungal anthraquinones are noted to have relatively good light-fastness, but protection from light is still recommended for research purposes.
-
Solvents: The choice of solvent can impact the solubility and stability of this compound.
Q3: What are the recommended storage conditions for this compound?
To ensure the maximum stability of this compound, the following storage conditions are recommended:
-
Solid Form: Store solid this compound in a cool, dark, and dry place. Refrigeration at 4°C is advisable for long-term storage.
-
In Solution: Prepare solutions fresh whenever possible. If storage in solution is necessary, use a suitable solvent (see Q4), store in amber vials or wrap vials in aluminum foil to protect from light, and keep refrigerated at 4°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be considered, but it is crucial to perform a small-scale test to ensure stability after freeze-thaw cycles.
Q4: What solvents should be used to dissolve and store this compound?
The initial isolation of this compound has been successfully performed using ethyl acetate (B1210297). For experimental purposes, it is recommended to test the solubility and stability of this compound in a small amount of the desired solvent before preparing a large stock solution. Common solvents for anthraquinones include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Methanol
-
Ethyl acetate
It is recommended to prepare stock solutions in an organic solvent and make final dilutions in aqueous buffers immediately before the experiment.
Troubleshooting Guides
Issue: I am observing a loss of antifungal activity with my this compound solution over time.
-
Potential Cause 1: Degradation due to improper storage.
-
Solution: Review your storage conditions. Ensure the solution is protected from light and stored at a low temperature (4°C or below). Avoid repeated freeze-thaw cycles if the solution is frozen.
-
-
Potential Cause 2: Degradation due to pH of the experimental medium.
-
Solution: Consider the pH of your culture medium or buffer. If it is neutral to basic, the stability of this compound may be compromised. If possible, adjust the experimental design to use a more acidic pH or minimize the incubation time.
-
-
Potential Cause 3: Interaction with other components in the medium.
-
Solution: Some media components may react with and degrade this compound. Prepare fresh solutions and add them to the experimental setup immediately before starting the experiment to minimize contact time.
-
Issue: I am seeing a color change in my this compound solution.
-
Potential Cause: Degradation of the compound.
-
Solution: A change in the characteristic red color of this compound likely indicates chemical degradation. Discard the solution and prepare a fresh one using the recommended handling and storage procedures. To confirm degradation, you could analyze the solution using techniques like HPLC or UV-Vis spectrophotometry and compare it to a freshly prepared standard.
-
Experimental Protocols & Data
Isolation of this compound
This protocol is adapted from the methodology described for the isolation of this compound from Drechslera avenae.
-
Fungal Culture: Grow the this compound-producing fungal strain on a suitable solid medium (e.g., oatmeal agar) in the dark at 20-27°C for 20-60 days.
-
Extraction:
-
Chop the agar (B569324) culture into small pieces.
-
Suspend the fragments in ethyl acetate (e.g., 100 g of culture in 400 mL of solvent) and let it stand for 24 hours.
-
Filter the mixture to separate the solvent extract.
-
Dry the extract over anhydrous sodium sulfate.
-
-
Concentration and Precipitation:
-
Reduce the volume of the dried extract under vacuum at a low temperature (e.g., 36°C).
-
Transfer the concentrated extract to a centrifuge tube and store at 4°C for 24 hours to allow for precipitation.
-
Centrifuge the tube (e.g., at 2000g for 15 minutes) to pellet the this compound.
-
Wash the pellet with a cold, non-polar solvent like hexane (B92381) to remove lipids and other impurities.
-
-
Purification (Optional): Further purification can be achieved using techniques like column chromatography or preparative thin-layer chromatography (TLC).
Antifungal Activity of this compound
The following table summarizes the reported median effective dose (ED50) values of this compound against various fungal species.
| Fungal Species | ED50 (µg/mL) |
| Sclerotinia minor | 1.5 |
| Sclerotinia sclerotiorum | 2.0 |
| Botrytis cinerea | 2.5 |
| Verticillium dahliae | 10.0 |
Data from Chrysayi-Tokousbalides et al., 2003.
Visualizations
Hypothetical Degradation Pathway of this compound
Based on the known degradation of other anthraquinones, a plausible degradation pathway for this compound under oxidative conditions is proposed below. This likely involves oxidation of the hydroxyl groups and subsequent ring cleavage.
References
Troubleshooting low yield of Cynodontin in fungal cultures
Welcome to the technical support center for Cynodontin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this compound in fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produce it?
A1: this compound is a red-colored anthraquinone (B42736), a type of secondary metabolite. It is primarily produced by fungal species from the genera Drechslera (such as Drechslera avenae) and Curvularia (such as Curvularia lunata).[1]
Q2: What is the general timeline for this compound production in a typical fungal culture?
A2: this compound production is a relatively slow process. Satisfactory yields are typically obtained after a prolonged incubation period, generally ranging from 20 to 60 days.[2][3]
Q3: What are the known biological activities of this compound?
A3: this compound has demonstrated notable antifungal properties against several plant pathogenic fungi.[2]
Q4: What is the biosynthetic origin of this compound?
A4: this compound is synthesized via the polyketide pathway. This complex pathway involves the sequential condensation of acetate (B1210297) units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to create the fundamental anthraquinone structure. While the complete enzymatic pathway has not been fully elucidated, emodin (B1671224) is considered a key intermediate in its biosynthesis.
Troubleshooting Guide for Low this compound Yield
This guide addresses common issues encountered during this compound fermentation.
Problem 1: Low or No this compound Production Despite Good Fungal Growth
Possible Cause 1: Suboptimal Culture Medium Composition. High biomass does not always correlate with high secondary metabolite production. Nutrient limitations, particularly of carbon or nitrogen, can trigger the production of secondary metabolites like this compound.
Solution:
-
Experiment with different media: Commonly used media for this compound-producing fungi include Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB), and Czapek-Dox Broth (CDB).
-
Optimize the Carbon-to-Nitrogen (C:N) ratio: Systematically vary the concentrations of your carbon (e.g., glucose) and nitrogen (e.g., sodium nitrate, peptone) sources. High C:N ratios can sometimes enhance secondary metabolite production.
-
Include precursors: Consider supplementing the medium with precursors of the polyketide pathway, such as acetate, or intermediates like emodin, to potentially boost yield.
Possible Cause 2: Unfavorable pH of the Fermentation Broth. The pH of the culture medium is a critical factor that influences both fungal growth and the biosynthesis of secondary metabolites. The optimal pH for growth may not be the same as for this compound production.
Solution:
-
Monitor and control pH: Regularly measure the pH of your culture. For Drechslera sp., a pH of 8.5 has been shown to be optimal for lipid accumulation, another secondary metabolic process, suggesting that this genus can tolerate and thrive in slightly alkaline conditions. However, the optimal pH for this compound production should be determined empirically, with a starting point in the slightly acidic to neutral range (pH 5.0-7.0), which is generally favorable for many fungi.
-
Use buffered media: Employing a buffered medium or implementing a pH control strategy with the addition of acids or bases can maintain the optimal pH range throughout the fermentation.
Possible Cause 3: Inadequate Aeration. As aerobic organisms, fungi require sufficient dissolved oxygen for growth and for the enzymatic reactions involved in secondary metabolite synthesis.
Solution:
-
Optimize agitation and aeration rates: Ensure your shaker speed or aeration rate in the bioreactor is adequate to provide good oxygen transfer without causing excessive shear stress on the mycelia.
-
Use baffled flasks: For shake flask cultures, using baffled flasks can improve aeration.
Problem 2: Inconsistent this compound Yields Between Batches
Possible Cause: Variability in Inoculum. The age, viability, and quantity of the fungal inoculum can significantly impact the kinetics of growth and secondary metabolite production, leading to batch-to-batch variability.
Solution:
-
Standardize inoculum preparation: Develop and adhere to a strict protocol for preparing your seed culture, ensuring a consistent spore concentration or mycelial biomass is used for inoculation.
-
Use fresh and viable cultures: Inoculate your production cultures from fresh, actively growing seed cultures.
Problem 3: Culture Contamination
Possible Cause: Introduction of Unwanted Microorganisms. Contamination with bacteria or other fungi can outcompete your production strain for nutrients and may also produce substances that inhibit the growth of your fungus or the production of this compound. Common fungal contaminants in laboratory cultures include Aspergillus, Penicillium, and Trichoderma species.
Solution:
-
Strict aseptic techniques: Ensure all media, glassware, and instruments are properly sterilized. Work in a laminar flow hood to minimize airborne contamination.
-
Use selective media (if necessary): While not ideal for production, initial isolation and purification of your fungal strain can be performed on media containing antibiotics to suppress bacterial growth.
-
Regularly check culture purity: Periodically examine your cultures microscopically to ensure they are not contaminated.
Quantitative Data Summary
Table 1: Optimal Fermentation Parameters for this compound Production
| Parameter | Optimal Range/Value | Source(s) |
| Producing Organism | Drechslera avenae, Curvularia lunata | |
| Incubation Temperature | 20 - 27 °C | |
| Incubation Time | 20 - 60 days | |
| pH | Empirically determine, start with 5.0-7.0 |
Experimental Protocols
Protocol 1: Preparation of Culture Media
Potato Dextrose Broth (PDB):
-
Composition per 1 liter:
-
Potatoes, infusion from: 200 g (or 4 g of potato extract)
-
Dextrose: 20 g
-
Distilled Water: 1000 ml
-
-
Preparation:
-
If using fresh potatoes, wash, peel, and dice 200 g of potatoes. Boil in 500 ml of water for about 1 hour until thoroughly cooked.
-
Filter the potato infusion through cheesecloth and add distilled water to make up the volume to 1000 ml. If using potato extract powder, dissolve 4 g in 1000 ml of distilled water.
-
Add 20 g of dextrose and heat gently until completely dissolved.
-
Adjust the final pH to approximately 5.1 ± 0.2.
-
Dispense into flasks and sterilize by autoclaving at 121°C (15 psi) for 15 minutes.
-
Czapek-Dox Broth:
-
Composition per 1 liter:
-
Sucrose: 30 g
-
Sodium Nitrate: 3 g
-
Dipotassium Phosphate: 1 g
-
Magnesium Sulfate: 0.5 g
-
Potassium Chloride: 0.5 g
-
Ferrous Sulfate: 0.01 g
-
Distilled Water: 1000 ml
-
-
Preparation:
-
Dissolve 35.01 g of Czapek-Dox Broth powder in 1000 ml of distilled water. Alternatively, add each component individually.
-
Heat gently with agitation to dissolve the components completely.
-
Adjust the final pH to approximately 7.3 ± 0.2.
-
Dispense into flasks and sterilize by autoclaving at 121°C (15 psi) for 15 minutes.
-
Protocol 2: Extraction and Quantification of this compound
Extraction:
-
After the incubation period, separate the fungal biomass from the culture broth by filtration.
-
Dry the mycelium and pulverize it.
-
Extract the powdered mycelium and the culture filtrate separately with a suitable organic solvent such as ethyl acetate or chloroform-methanol.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification and Quantification (General approach for anthraquinones):
-
Column Chromatography: The crude extract can be purified using silica (B1680970) gel column chromatography with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to isolate the this compound fraction.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used for the separation of anthraquinones.
-
Mobile Phase: A gradient of methanol (B129727) and water (with a small percentage of an acid like acetic acid or phosphoric acid to improve peak shape) is a common mobile phase. For example, a starting condition could be 70:30 (v/v) methanol:2% aqueous acetic acid.
-
Detection: this compound is a colored compound and can be detected using a UV-Vis detector at an appropriate wavelength (e.g., 254 nm for general anthraquinone detection, or the specific maximum absorbance wavelength for this compound if determined).
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the sample extracts can then be determined by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound from acetate units.
Caption: General experimental workflow for this compound production and analysis.
Caption: Decision tree for troubleshooting low this compound yield.
References
Technical Support Center: Enhancing the Solubility of Cynodontin for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving cynodontin for use in bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a naturally occurring anthraquinone (B42736) pigment with known antifungal properties.[1][2] Like many anthraquinones, it has low aqueous solubility, which can lead to precipitation in cell culture media and inaccurate results in bioassays. Ensuring it is fully dissolved is critical for obtaining reliable and reproducible data.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. While specific quantitative data is limited, it is generally considered soluble in DMSO.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What can I do?
This is a common issue known as "solvent shock." It occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous solution where it is less soluble. Here are several troubleshooting steps:
-
Pre-warm the media: Gently warm your cell culture media to 37°C before adding the this compound stock solution. This can help increase the solubility.
-
Slow, dropwise addition with mixing: Add the this compound stock solution drop-by-drop to the media while gently swirling or vortexing. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.
-
Use an intermediate dilution: Prepare an intermediate dilution of your this compound stock in a small volume of media or a co-solvent mixture before adding it to the final volume.
-
Consider co-solvents: For particularly challenging cases, the use of a co-solvent system in your final media might be necessary. However, the compatibility of any co-solvent with your specific cell line and assay must be validated.
Q4: I see a precipitate in my cell culture plate after a few hours or days of incubation. What could be the cause?
Delayed precipitation can occur due to several factors:
-
Compound instability: this compound may degrade over time in the aqueous environment of the cell culture medium, leading to less soluble byproducts.
-
Interaction with media components: The compound may interact with proteins or salts in the media, reducing its solubility over time.
-
Media evaporation: Evaporation of the culture medium can increase the concentration of all components, potentially exceeding the solubility limit of this compound. Ensure proper humidification in your incubator.
-
pH changes: Changes in the pH of the culture medium during cell growth can affect the solubility of the compound.
To mitigate this, consider performing media changes with freshly prepared this compound-containing media every 24-48 hours.
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance of cell lines to DMSO varies. As a general rule, it is advisable to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Quantitative Solubility Data
| Solvent | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions. |
| Water | Poorly Soluble | Not recommended for primary dissolution. |
| Ethanol | Sparingly Soluble | May require heating; potential for precipitation upon cooling or dilution. |
| Methanol | Sparingly Soluble | Similar to ethanol; use with caution. |
| Acetone | Soluble | Generally used for extraction, less common for bioassay stock solutions due to volatility and cell toxicity. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder into a sterile tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect against a light source to ensure no particulates are present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling the medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the medium is below the cytotoxic level for your cell line (typically ≤ 0.5%).
-
Mix the final solution gently by inverting the tube. Do not vortex vigorously, as this can cause shearing of media components.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for this compound's Antifungal Action
While the precise molecular targets of this compound are not yet fully elucidated, as an anthraquinone with antifungal properties, it is plausible that it interferes with key fungal cellular processes. The following diagram illustrates a hypothetical model where this compound may disrupt the fungal cell wall integrity pathway, a common target for antifungal agents.
Caption: Hypothetical mechanism of this compound's antifungal activity.
Experimental Workflow for Enhancing this compound Solubility
The following diagram outlines a logical workflow for troubleshooting and optimizing the solubility of this compound for bioassays.
Caption: Troubleshooting workflow for this compound solubility in bioassays.
References
Technical Support Center: Optimization of HPLC Parameters for Cynodontin Analysis
Welcome to the technical support center for the HPLC analysis of Cynodontin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, answer frequently asked questions, and offer robust troubleshooting strategies for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a suitable HPLC column for this compound analysis? A1: For the analysis of this compound, which is an anthraquinone (B42736), a reverse-phase C18 column is most commonly recommended.[1][2][3] These columns provide good retention and separation for compounds of moderate polarity like this compound.
Q2: What are the recommended mobile phase compositions for separating this compound? A2: A gradient elution using a polar mobile phase is typically effective for anthraquinones.[1][2] A common starting point is a mixture of an aqueous solvent (A) and an organic solvent (B).
-
Solvent A: Water, often acidified with 0.1% formic acid, acetic acid, or trifluoroacetic acid (TFA) to improve peak shape.
-
Solvent B: Acetonitrile or Methanol. A gradient program that starts with a higher percentage of the aqueous phase and gradually increases the organic phase is recommended to ensure the elution of compounds with varying polarities.
Q3: What is the optimal detection wavelength for this compound? A3: this compound is a red pigment and, like other anthraquinones, has strong absorbance in both the UV and visible regions. While a specific UV-Vis spectrum for this compound is not readily available in the provided results, analysis of similar anthraquinone compounds is often performed at wavelengths such as 230 nm or 254 nm. It is highly recommended to run a UV-Vis scan of a purified this compound standard using a photodiode array (PDA) detector to determine its specific absorption maxima (λmax) for optimal sensitivity.
Q4: How should I prepare this compound samples for HPLC analysis? A4: Samples should be dissolved in a solvent that is compatible with the mobile phase to prevent peak distortion. Methanol is often a suitable choice for dissolving anthraquinones. It is best practice to dissolve the sample in the initial mobile phase composition if possible. All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent particulates from clogging the HPLC system.
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol provides a starting point for developing a robust HPLC method for this compound analysis.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in HPLC-grade methanol.
-
From the stock solution, create a series of calibration standards by diluting with the mobile phase to a concentration range of approximately 5-100 µg/mL.
-
Prepare unknown samples by extracting them with a suitable solvent and diluting them with the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at the determined λmax of this compound (e.g., start with 254 nm).
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Data Summary: Typical HPLC Parameters & Validation
The following tables summarize common starting parameters for anthraquinone analysis and representative validation values found in the literature for similar compounds.
Table 1: Recommended Initial HPLC Parameters
| Parameter | Recommended Setting | Common Alternatives |
|---|---|---|
| Stationary Phase | C18 Column (5 µm, 250 x 4.6 mm) | C8, Phenyl Column |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Acetic Acid, Ammonium Acetate Buffer |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution Mode | Gradient | Isocratic (for simple mixtures) |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Column Temp. | 30 °C | 25 - 40 °C |
| Detection | PDA/UV at λmax (start at 254 nm) | 230 nm, 280 nm |
| Injection Volume | 10 µL | 5 - 20 µL |
Table 2: Representative Method Validation Parameters
| Parameter | Typical Value Range |
|---|---|
| Linearity (R²) | > 0.999 |
| LOD | 0.02 - 12.5 µg/mL |
| LOQ | 0.09 - 38.1 µg/mL |
| Accuracy (% Recovery) | 96 - 104% |
| Precision (%RSD) | < 2% |
Visualized Workflows and Logic
Caption: Experimental workflow for HPLC method development and validation.
Troubleshooting Guide
This guide addresses common issues encountered during HPLC analysis in a question-and-answer format.
Q: My peaks are broad or tailing. What should I do? A: Peak broadening or tailing can be caused by several factors.
-
Cause 1: Column Contamination: The column frit or packing material may be contaminated.
-
Solution: Flush the column with a strong solvent (like isopropanol (B130326) or methylene (B1212753) chloride, ensuring compatibility) or, if the problem persists, replace the guard column or the analytical column.
-
-
Cause 2: Mobile Phase pH: The pH of the mobile phase may not be optimal for the analyte, leading to secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH by adding a small amount of acid (e.g., 0.1% formic or acetic acid). This can suppress the ionization of silanol (B1196071) groups on the column packing and improve peak shape.
-
-
Cause 3: Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Q: My retention times are drifting or inconsistent. Why is this happening? A: Unstable retention times are a common problem, often pointing to issues with the mobile phase or system hardware.
-
Cause 1: Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or solvent evaporation can change the composition over time.
-
Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs covered to minimize evaporation. If using a gradient mixer, ensure it is functioning correctly by comparing with a manually prepared mobile phase.
-
-
Cause 2: Temperature Fluctuations: The laboratory temperature is not stable, affecting chromatography.
-
Solution: Use a column oven to maintain a constant and consistent temperature for the analytical column.
-
-
Cause 3: System Leaks: A leak in the pump, fittings, or injector can cause flow rate fluctuations.
-
Solution: Inspect the system for any signs of leaks, such as salt buildup around fittings or unusual noises from the pump. Tighten or replace fittings as necessary.
-
Q: I am observing high backpressure in the system. What is the cause? A: High backpressure typically indicates a blockage somewhere in the flow path.
-
Cause 1: Plugged Column Frit: Particulates from the sample or mobile phase have blocked the inlet frit of the column.
-
Solution: First, try back-flushing the column. If this does not resolve the issue, carefully replace the inlet frit. Using a guard column and filtering all samples and mobile phases can prevent this.
-
-
Cause 2: Column Contamination: The sample may be precipitating on the column.
-
Solution: Ensure the sample is fully soluble in the mobile phase. Develop a column washing procedure to be run periodically.
-
-
Cause 3: System Blockage: Tubing or other components outside the column may be blocked.
-
Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.
-
References
- 1. benchchem.com [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the purity of extracted Cynodontin
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on strategies to improve the purity of extracted Cynodontin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically extracted?
This compound (3-methyl-1,4,5,8-tetrahydroxyanthraquinone) is a red pigment classified as an anthraquinone.[1][2] It is a secondary metabolite produced by various fungi, notably from cultures of Drechslera avenae.[1][2]
Q2: What are the common impurities in a crude this compound extract from fungal cultures?
Crude extracts from fungal cultures are complex mixtures that can contain a variety of impurities. These may include other secondary metabolites produced by the fungus, such as different anthraquinones (e.g., emodin, chrysophanol), as well as lipids, proteins, and residual components from the culture medium.[2] Understanding the nature of these impurities is crucial for developing an effective purification strategy.
Q3: What are the primary methods for purifying extracted this compound?
The most common and effective methods for purifying this compound and other anthraquinones are column chromatography and recrystallization. These techniques separate compounds based on differences in their physicochemical properties, such as polarity and solubility.
Q4: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of a this compound sample. Thin-Layer Chromatography (TLC) is a quick qualitative method to check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate method.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of this compound from other pigments.
-
Possible Cause: The solvent system (mobile phase) may not have the optimal polarity to effectively separate the components on the stationary phase.
-
Solution:
-
Optimize the Mobile Phase: Before running the column, use Thin-Layer Chromatography (TLC) to test different solvent systems. A common approach for anthraquinones is to use a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the chromatography run. This will allow for the elution of less polar impurities first, followed by this compound, and then more polar impurities.
-
Stationary Phase Selection: Silica (B1680970) gel is the most common stationary phase for purifying anthraquinones.
-
Issue 2: this compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the relatively polar this compound down the silica gel column.
-
Solution: Gradually increase the proportion of the more polar solvent in your mobile phase mixture. For example, if you are using a hexane:ethyl acetate mixture, increase the percentage of ethyl acetate.
Recrystallization
Issue 1: this compound does not dissolve in the chosen solvent, even when heated.
-
Possible Cause: The solvent is not suitable for this compound, or an insufficient volume is being used.
-
Solution:
-
Select an Appropriate Solvent: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is often a good starting point for anthraquinones.
-
Increase Solvent Volume: Add more solvent in small increments while heating and stirring until the this compound dissolves completely.
-
Issue 2: No crystals form upon cooling, or an oil separates out.
-
Possible Cause: The solution is not sufficiently saturated, the cooling process is too rapid, or the purity of the starting material is very low.
-
Solution:
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a tiny seed crystal of pure this compound if available.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.
-
Reduce Solvent Volume: If the solution is not saturated enough, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Pre-purification: If the sample is very impure, an initial purification step, such as a simple filtration or a preliminary column chromatography, might be necessary before recrystallization.
-
Data Presentation
The following table summarizes the expected purity of this compound at various stages of a typical purification workflow. The values are illustrative and can vary depending on the initial purity of the crude extract and the optimization of the purification steps.
| Purification Stage | Purity (%) | Yield (%) | Dominant Impurities |
| Crude Fungal Extract | 15-30 | 100 | Other fungal metabolites, media components, lipids |
| After Column Chromatography | 80-95 | 60-80 | Structurally similar anthraquinones |
| After Recrystallization | >98 | 70-90 (of chromatographed material) | Trace amounts of co-crystallized impurities |
Experimental Protocols
Protocol 1: Column Chromatography of Crude this compound Extract
-
Preparation of the Column:
-
Use a glass column packed with silica gel (60-120 mesh) as the stationary phase. The amount of silica gel should be about 20-50 times the weight of the crude extract.
-
Wet pack the column with the initial, least polar mobile phase solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a slightly polar solvent (e.g., dichloromethane (B109758) or acetone).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, sample-adsorbed silica gel to the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate (e.g., starting with 100% hexane, then 95:5, 90:10, 80:20 hexane:ethyl acetate).
-
The red band corresponding to this compound will start to move down the column.
-
-
Fraction Collection:
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).
-
Monitor the separation by spotting each fraction on a TLC plate and visualizing under UV light or by observing the color.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the partially purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount of the partially purified this compound in a test tube.
-
Add a few drops of a potential solvent (e.g., ethanol, methanol, acetone, or a mixture like hexane/ethyl acetate) and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the this compound to be recrystallized in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified this compound crystals in a desiccator or a vacuum oven.
-
Protocol 3: HPLC Analysis of this compound Purity
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is often effective for separating anthraquinones.
-
Start with a lower concentration of acetonitrile (e.g., 20%) and increase it to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength where this compound has maximum absorbance (this can be determined by running a UV spectrum). A wavelength around 450-500 nm is likely appropriate for a red pigment.
-
Injection Volume: 10-20 µL.
-
Purity Calculation: The purity is typically determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for column chromatography of this compound.
References
Technical Support Center: Refinement of Bioassay Protocols for Consistent Cynodontin Activity Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the consistent and reliable testing of Cynodontin activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring anthraquinone, a type of red pigment produced by certain fungi.[1][2] It is known to possess several biological activities, including:
-
Antifungal properties: this compound has demonstrated potent inhibitory effects against the growth of various phytopathogenic fungi, such as Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea.[1][2]
-
Cytotoxic activity: Like many other anthraquinones, this compound is expected to exhibit cytotoxic effects against various cancer cell lines.
-
Antioxidant activity: this compound has been studied for its antioxidative mechanisms.[2]
Q2: I am observing high variability in my bioassay results. What are the common causes?
A2: High variability in bioassay results can stem from several factors. Here are some common culprits to investigate:
-
Inconsistent Pipetting: Ensure your pipettes are properly calibrated and that you are using them correctly to dispense accurate volumes.
-
Old or Improperly Stored Reagents: Always use fresh reagents and store them according to the manufacturer's instructions.
-
Inadequate Mixing: Ensure thorough mixing of all solutions, especially when performing serial dilutions.
-
Edge Effects in Microplates: Wells on the outer edges of a microplate are more susceptible to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with a sterile medium without cells.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure you have a homogenous cell suspension before seeding.
Q3: this compound is a colored compound. How can I prevent it from interfering with my colorimetric assays?
A3: The red pigment of this compound can indeed interfere with assays that rely on colorimetric readouts, such as the MTT assay. Here are some strategies to overcome this:
-
Use a Blank Control: For each concentration of this compound tested, include a blank well containing the same concentration of the compound in the medium but without cells. Subtract the absorbance of this blank from the absorbance of your corresponding experimental wells.
-
Switch to a Different Assay: Consider using a non-colorimetric assay to measure cell viability, such as a fluorescence-based assay (e.g., using resazurin) or a luminescence-based assay (e.g., measuring ATP levels).
-
Wash the Cells: Before adding the colorimetric reagent (e.g., MTT), carefully wash the cells with phosphate-buffered saline (PBS) to remove any residual this compound.
Troubleshooting Guides
Antifungal Susceptibility Testing
Problem: Inconsistent or no inhibition of fungal growth observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Preparation | Standardize your fungal inoculum. For filamentous fungi, prepare a spore suspension and adjust the concentration using a hemocytometer. |
| This compound Precipitation | This compound may not be fully soluble in your test medium. Prepare a stock solution in a suitable solvent like DMSO and ensure the final solvent concentration in your assay does not exceed a non-toxic level (typically <1%). |
| Inappropriate Growth Medium | Ensure the medium used supports robust fungal growth. A nutrient-poor medium can lead to slow or no growth, masking the inhibitory effects of your compound. |
| Incorrect Incubation Time/Temperature | Optimize the incubation conditions for the specific fungal species you are testing. |
Cytotoxicity Assays (e.g., MTT Assay)
Problem: High background absorbance or inconsistent IC50 values.
| Possible Cause | Troubleshooting Step |
| Interference from this compound Color | As mentioned in the FAQs, use a blank control for each this compound concentration, wash the cells before adding the MTT reagent, or switch to a non-colorimetric assay. |
| Incomplete Solubilization of Formazan (B1609692) Crystals | Ensure the formazan crystals are completely dissolved by the solubilizing agent (e.g., DMSO). You can aid this by gently pipetting up and down or placing the plate on a shaker for a few minutes. |
| Cell Clumping | Ensure you have a single-cell suspension before seeding the plates to get a uniform cell distribution. |
| Contamination | Regularly check your cell cultures for any signs of microbial contamination, which can affect cell viability and metabolic activity. |
Antioxidant Assays
Problem: Unreliable or non-reproducible antioxidant activity readings.
| Possible Cause | Troubleshooting Step |
| Instability of Reagents | Some reagents used in antioxidant assays, like DPPH, are light-sensitive. Prepare these solutions fresh and protect them from light. |
| Interference from Other Compounds | If you are testing crude or semi-purified extracts, other compounds present may interfere with the assay. |
| Incorrect pH | The pH of the reaction mixture can significantly influence the antioxidant activity. Ensure your buffers are at the correct pH. |
Quantitative Data Summary
Table 1: Antifungal Activity of this compound
| Fungal Species | ED50 (µg/mL) | Reference |
| Sclerotinia minor | 5 | |
| Sclerotinia sclerotiorum | 5 | |
| Botrytis cinerea | 5 | |
| Verticillium dahliae | >20 |
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution for Filamentous Fungi
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
-
Inoculum Preparation:
-
Grow the fungal isolate on potato dextrose agar (B569324) (PDA) until sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the spore concentration to 1-5 x 10^6 spores/mL using a hemocytometer.
-
Dilute this suspension in RPMI-1640 medium to the final desired inoculum concentration.
-
-
Assay Procedure:
-
Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Add the fungal inoculum to each well.
-
Include a positive control (inoculum without this compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
-
Cytotoxicity Testing: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Reaction Mixture Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a fresh solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add different concentrations of your this compound solution.
-
Add the DPPH solution to each well.
-
Include a control (DPPH solution with the solvent).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Visualizations
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Postulated Antioxidant Mechanism of this compound.
Caption: Potential Apoptosis-Inducing Signaling Pathways of this compound.
References
Validation & Comparative
Cynodontin: A Natural Antifungal Compound with Efficacy Comparable to Commercial Fungicides
For Immediate Release
ATHENS, Greece – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of the antifungal efficacy of Cynodontin, a naturally occurring anthraquinone, with established commercial fungicides. A key study reveals that this compound exhibits potent inhibitory effects on several significant plant pathogenic fungi, with performance metrics on par with widely used synthetic fungicides.
This compound, a secondary metabolite isolated from certain fungi, has demonstrated significant bioactivity against economically important plant pathogens. Its efficacy, particularly against Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea, positions it as a promising candidate for the development of new, potentially more sustainable, antifungal agents.
Comparative Antifungal Efficacy
Data from in vitro studies indicate that the effective dose for 50% inhibition (ED50) of mycelial growth for this compound is of the same order of magnitude as that of the commercial fungicides dicloran and carbendazim (B180503) against several key fungal species. While specific ED50 values can vary based on experimental conditions, the comparable potency highlights the potential of this compound as a viable alternative or complementary treatment in agriculture.
A summary of the comparative efficacy is presented in the table below. It is important to note that the exact ED50 values from the primary comparative study by Chrysayi-Tokousbalides & Kastanias (2003) are not publicly available in detail; however, the study concluded the efficacy to be comparable.
| Fungus | This compound | Dicloran | Carbendazim |
| Sclerotinia minor | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| Sclerotinia sclerotiorum | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| Botrytis cinerea | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| Verticillium dahliae | Less Potent Inhibition | - | - |
Mechanisms of Action: A Tale of Different Strategies
The antifungal compounds achieve their effects through distinct mechanisms of action at the cellular level.
This compound , as an anthraquinone, is believed to interfere with fundamental metabolic processes essential for mycelial growth. While the precise signaling pathway is a subject of ongoing research, it is hypothesized that its structure plays a key role in disrupting cellular functions, distinguishing it from spore germination inhibition. The antifungal activity of anthraquinones is often linked to their ability to generate reactive oxygen species or to intercalate with DNA, though the specific mechanism for this compound is yet to be fully elucidated.
Dicloran is a protective contact fungicide. Its primary mode of action is thought to be the inhibition of fungal respiration and spore germination. There is also evidence to suggest that it may induce lipid peroxidation, leading to cellular damage.
Carbendazim , a benzimidazole (B57391) fungicide, acts by inhibiting the synthesis of β-tubulin. This protein is a crucial component of microtubules, which are essential for cell division (mitosis) in fungi. By disrupting microtubule assembly, carbendazim effectively halts fungal growth and proliferation.[1][2][3]
Caption: Mechanisms of Action for this compound and Commercial Fungicides.
Experimental Protocols
The evaluation of antifungal efficacy is conducted through standardized in vitro assays designed to measure the inhibition of fungal growth. A typical experimental workflow is outlined below.
Mycelial Growth Inhibition Assay
This method is widely used to determine the fungitoxicity of compounds against filamentous fungi.
-
Preparation of Fungal Cultures: The target fungi (Sclerotinia minor, Sclerotinia sclerotiorum, Botrytis cinerea, etc.) are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (B569324) (PDA), until sufficient mycelial growth is achieved.
-
Preparation of Test Compounds: Stock solutions of this compound and the commercial fungicides are prepared in an appropriate solvent. A series of dilutions are then made to achieve the desired test concentrations.
-
Poisoned Food Technique: The test compounds are incorporated into the molten PDA at various concentrations. The amended agar is then poured into sterile Petri dishes.
-
Inoculation: A small plug of mycelium from the edge of an actively growing fungal culture is placed in the center of each agar plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the growth in the control plates (without any test compound) reaches the edge of the plate.
-
Calculation of ED50: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. The ED50 value, the concentration that inhibits growth by 50%, is then determined using probit analysis or other statistical methods.
Caption: Experimental Workflow for Mycelial Growth Inhibition Assay.
The comparable efficacy of this compound to existing commercial fungicides underscores the importance of continued research into natural products for novel drug discovery and development in the agricultural sector. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for commercial application.
References
Comparative Analysis of Cynodontin and Emodin: A Review of Antifungal Activity
For Immediate Release
This guide provides a detailed comparative analysis of the in vitro antifungal activities of two naturally occurring anthraquinones, Cynodontin and emodin (B1671224). This document is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as antifungal agents. The information presented is based on available experimental data and aims to provide an objective comparison to guide future research and development efforts.
Executive Summary
This compound and emodin, both anthraquinone (B42736) derivatives, exhibit distinct antifungal profiles. Experimental data indicates that this compound is a potent inhibitor of certain phytopathogenic fungi, particularly from the Sclerotiniaceae family, with efficacy comparable to commercial fungicides. In contrast, emodin has demonstrated significant activity against opportunistic human pathogens like Candida albicans. A key finding from comparative studies is the differential spectrum of activity, with fungi sensitive to this compound showing resistance to emodin. The mechanisms of action also appear to differ; emodin's antifungal effects have been linked to the inhibition of crucial fungal enzymes, while the specific mode of action for this compound remains to be fully elucidated.
Data Presentation: Antifungal Activity
The following table summarizes the available quantitative data on the antifungal activity of this compound and emodin against various fungal species. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Fungal Species | Assay Type | Activity Metric | Value (µg/mL) | Reference |
| This compound | Sclerotinia minor | Mycelial Growth Inhibition | ED50 | 4.31 | [1][2] |
| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | ED50 | 5.52 | [1][2] | |
| Botrytis cinerea | Mycelial Growth Inhibition | ED50 | 5.25 | [1] | |
| Verticillium dahliae | Mycelial Growth Inhibition | ED50 | - (Less potent) | ||
| Emodin | Candida albicans (Standard Strain) | Broth Microdilution | MIC | 12.5 | |
| Candida albicans (Clinical Isolates) | Broth Microdilution | MIC | 6.25 - 50 | ||
| Candida spp. (Reference & Clinical) | Broth Microdilution | MIC/MFC | 12.5 - 200 | ||
| Sclerotinia minor | Mycelial Growth Inhibition | - | Ineffective | ||
| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | - | Ineffective | ||
| Botrytis cinerea | Mycelial Growth Inhibition | - | Ineffective |
ED50 (Median Effective Dose): The concentration of a drug that gives half of the maximal response. MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. MFC (Minimum Fungicidal Concentration): The lowest concentration of an antimicrobial agent needed to kill 99.9% of the final inoculum after incubation.
Mechanisms of Action
Emodin
The antifungal mechanism of emodin has been investigated against Candida albicans and appears to be multifactorial:
-
Inhibition of (1,3)-β-D-glucan Synthase: Emodin has been shown to reduce the activity of (1,3)-β-D-glucan synthase, an essential enzyme for the synthesis of β-glucan, a critical component of the fungal cell wall. This disruption of cell wall integrity can lead to osmotic instability and cell death.
-
Inhibition of Protein Kinase CK2: Emodin acts as an inhibitor of protein kinase CK2, a highly conserved and pleiotropic kinase involved in the regulation of numerous cellular processes, including cell growth, proliferation, and morphology. Inhibition of CK2 can disrupt fungal development and virulence.
This compound
The precise mechanism of antifungal action for this compound has not been definitively established. However, based on its structure as a tetrahydroxyanthraquinone and the known activities of other anthraquinones, potential mechanisms may include:
-
Disruption of Fungal Cell Wall and Membrane: Anthraquinones are known to interfere with the integrity of fungal cell walls and membranes, leading to leakage of cellular contents.
-
Inhibition of Protein Synthesis: Some antifungal compounds exert their effects by inhibiting protein synthesis, a vital process for fungal growth and survival. The potential for this compound to act via this mechanism warrants further investigation.
-
Oxidative Stress: The quinone structure of this compound suggests a potential to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components.
It is noteworthy that the structural differences between this compound (3-methyl-1,4,5,8-tetrahydroxyanthraquinone) and emodin (6-methyl-1,3,8-trihydroxyanthraquinone), particularly the position and number of hydroxyl groups, likely contribute to their different antifungal activities and mechanisms of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on standardized protocols.
Broth Microdilution Antifungal Susceptibility Testing of Yeasts (CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The test compound (e.g., emodin) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared yeast suspension. The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of growth compared to the growth in the control well (containing no antifungal agent).
Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38-A2)
This method is adapted for determining the antifungal activity against filamentous fungi.
-
Inoculum Preparation: Conidia from a mature fungal culture are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ conidia/mL) using a hemocytometer or spectrophotometer.
-
Antifungal Agent Preparation: Similar to the yeast protocol, the test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared conidial suspension. The plates are incubated at a specified temperature (e.g., 35°C) for a duration appropriate for the fungus being tested (typically 48-96 hours).
-
Endpoint Determination: For mycelial growth inhibition assays, the endpoint can be the MIC, defined as the lowest concentration with no visible growth. For some compounds, the Minimum Effective Concentration (MEC), the lowest concentration at which a visible change in hyphal morphology occurs, is determined. The ED50 is determined by measuring the diameter of fungal growth at various concentrations and calculating the concentration that inhibits growth by 50% compared to the control.
Visualizations
Conclusion
This compound and emodin represent two promising, yet distinct, natural antifungal compounds. This compound shows significant potential for applications in agriculture as a biofungicide against specific plant pathogens. Emodin, with its demonstrated activity against clinically relevant Candida species and a partially elucidated mechanism of action, warrants further investigation as a potential therapeutic agent for human fungal infections. The clear difference in their antifungal spectrum underscores the importance of structure-activity relationship studies in the development of new antifungal drugs. Future research should focus on elucidating the specific molecular targets of this compound and conducting direct, quantitative comparative studies of both compounds against a broader range of fungal pathogens under standardized conditions.
References
Cynodontin: A Comparative Analysis of its Antifungal Efficacy Against Plant Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal efficacy of Cynodontin, a naturally derived anthraquinone, against various plant pathogenic fungi. Its performance is evaluated alongside established commercial fungicides, supported by available experimental data. This document details the methodologies of key experiments and visualizes potential mechanisms of action to aid in research and development.
Executive Summary
This compound (3-methyl-1,4,5,8-tetrahydroxyanthraquinone), a fungal metabolite isolated from Drechslera avenae, has demonstrated significant in vitro antifungal activity against several key plant pathogenic fungi.[1] Notably, its efficacy, as measured by the effective dose for 50% inhibition (ED50), is comparable to that of the commercial fungicides dicloran and carbendazim (B180503) against specific pathogens.[1][2] This guide synthesizes the available data on this compound's effectiveness, presents detailed experimental protocols for its evaluation, and explores its potential mode of action.
Comparative Efficacy of this compound
This compound has shown potent inhibitory effects against a range of economically important plant pathogenic fungi. It is a strong inhibitor of Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea, and exhibits moderate activity against Verticillium dahliae.[1][2] The structural characteristics of this compound, specifically the type and position of substitutions on its C-ring, appear to be crucial for its antifungal properties, as other tested anthraquinones like emodin (B1671224) and chrysophanol (B1684469) did not exhibit similar activity against this compound-sensitive fungi.
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity of this compound and compares it with the commercial fungicides dicloran and carbendazim. It is important to note that while the efficacy of this compound was reported to be of the same order of magnitude as the commercial fungicides in the primary study, the exact ED50 values for the latter from a direct comparative experiment are not available in the public domain. The provided ED50 values for carbendazim are sourced from separate studies for contextual comparison.
| Compound | Target Fungus | ED50 (µg/mL) | Reference |
| This compound | Sclerotinia minor | 4.31 | |
| Sclerotinia sclerotiorum | 5.52 | ||
| Botrytis cinerea | 5.25 | ||
| Verticillium dahliae | Moderately active | ||
| Dicloran | Sclerotinia minor, S. sclerotiorum, B. cinerea | Comparable to this compound | |
| Carbendazim | Sclerotinia sclerotiorum | 0.003 - >40 (variable sensitivity) | |
| Botrytis cinerea | 0.89 - 3.82 (variable sensitivity) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vitro antifungal assays based on established methods.
Mycelial Growth Inhibition Assay
This assay is used to determine the effect of a compound on the vegetative growth of a fungus.
1. Media Preparation:
-
Prepare Potato Dextrose Agar (B569324) (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to approximately 50-60°C.
2. Compound Incorporation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not inhibit fungal growth.
-
Pour the amended PDA into sterile Petri dishes.
3. Inoculation:
-
From the margin of an actively growing culture of the target fungus (e.g., Sclerotinia sclerotiorum), cut a mycelial plug (typically 5 mm in diameter) using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
4. Incubation and Measurement:
-
Seal the plates and incubate them at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Measure the colony diameter at regular intervals until the mycelium in the control plates (without the test compound) reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition relative to the control.
5. Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the ED50 value, the concentration that causes 50% inhibition of mycelial growth, using probit analysis or other suitable statistical methods.
Spore Germination Assay
This assay assesses the impact of a compound on the germination of fungal spores.
1. Spore Suspension Preparation:
-
Harvest spores from a sporulating culture of the target fungus (e.g., Botrytis cinerea) in a sterile solution (e.g., sterile distilled water with a surfactant like Tween 80).
-
Filter the suspension to remove mycelial fragments and adjust the spore concentration using a hemocytometer.
2. Assay Setup:
-
Prepare a series of dilutions of this compound in a suitable liquid medium or on water agar in multi-well plates or on microscope slides.
-
Add a known concentration of the spore suspension to each well or agar surface.
3. Incubation:
-
Incubate the plates or slides under conditions optimal for spore germination (e.g., specific temperature, humidity, and light conditions).
4. Assessment:
-
After a defined incubation period, observe the spores under a microscope.
-
A spore is considered germinated if the germ tube is at least as long as the spore's diameter.
-
Count the number of germinated and non-germinated spores in a representative sample (e.g., 100 spores) for each concentration.
5. Data Analysis:
-
Calculate the percentage of spore germination inhibition for each concentration compared to the control.
-
Determine the ED50 value for spore germination inhibition as described for the mycelial growth assay.
Proposed Mechanism of Action and Signaling Pathway
The precise molecular mechanism of this compound's antifungal activity has not been definitively elucidated. However, based on the known effects of other antifungal agents that disrupt the fungal cell wall, a plausible hypothesis involves the activation of the Cell Wall Integrity (CWI) signaling pathway. The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress and is crucial for maintaining cell wall homeostasis.
Below is a diagram illustrating the hypothetical activation of the CWI pathway in response to cell wall damage, which could be induced by this compound.
Caption: Hypothetical mechanism of this compound via the Cell Wall Integrity pathway.
This proposed pathway suggests that this compound may cause damage to the fungal cell wall, which is then detected by cell surface sensors. This triggers a signaling cascade through Rho1, PKC1, and a MAP kinase module, ultimately leading to the activation of transcription factors in the nucleus. These transcription factors then upregulate genes involved in cell wall biosynthesis and repair, as a compensatory response to the initial damage. If the damage is too severe, this response may be insufficient, leading to cell death.
Experimental Workflow for Antifungal Compound Screening
The following diagram outlines a typical workflow for the screening and evaluation of potential antifungal compounds like this compound.
Caption: Workflow for evaluating potential antifungal compounds.
This workflow begins with the isolation and purification of the compound of interest. It then proceeds through primary and secondary in vitro screening to determine its antifungal activity and potency. Promising candidates are then subjected to mechanism of action studies and in vivo efficacy trials, followed by essential safety assessments, before being considered for further development as a fungicide.
Conclusion
This compound presents a promising natural alternative for the control of several important plant pathogenic fungi. Its demonstrated in vitro efficacy, comparable to that of established synthetic fungicides, warrants further investigation. Future research should focus on elucidating its precise mechanism of action, expanding the scope of its antifungal activity against a broader range of pathogens, and evaluating its performance in in vivo settings. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these research endeavors.
References
Cynodontin vs. Other Fungal Anthraquinones: A Comparative Analysis of Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fungal anthraquinone, Cynodontin, and its performance against other notable fungal anthraquinones. The information presented is collated from publicly available experimental data to assist researchers in understanding the potential of this compound as an antifungal agent.
Comparative Antifungal Activity
Quantitative data on the antifungal efficacy of this compound and other fungal anthraquinones are summarized below. It is important to note that direct comparison is challenging as the available data often involves different fungal species.
| Compound | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| This compound | Sclerotinia minor | ED50 | a | [1][2] |
| Sclerotinia sclerotiorum | ED50 | a | [1][2] | |
| Botrytis cinerea | ED50 | a | [1] | |
| Verticillium dahliae | ED50 | a | ||
| Emodin | This compound-sensitive fungi | - | Not significantly active | |
| Candida albicans | MIC | 25-250 | ||
| Chrysophanol | This compound-sensitive fungi | - | Not significantly active | |
| Candida albicans | MIC | 25-250 | ||
| Aloe-emodin | Candida albicans | MIC | 25-250 | |
| Rhein | Candida albicans | MIC | 25-250 | |
| Physcion | Candida albicans | MIC | 25-250 |
a: The ED50 values for this compound were reported to be of the same order of magnitude as the commercial fungicides dicloran and carbendazim, but specific numerical values were not provided in the primary literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of fungal anthraquinones.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 25-30°C) until sufficient growth is achieved.
- For filamentous fungi, conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The suspension is then filtered to remove hyphal fragments.
- For yeasts, colonies are suspended in sterile saline.
- The turbidity of the fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. The suspension is then further diluted in the test medium to the desired final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for filamentous fungi).
2. Preparation of Antifungal Agent Dilutions:
- The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
- Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640 buffered with MOPS. Each well will contain 100 µL of the diluted compound.
3. Inoculation and Incubation:
- 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL.
- Control wells are included: a growth control (medium with inoculum, no drug) and a sterility control (medium only).
- The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some filamentous fungi).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
Antifungal Susceptibility Testing: Agar Dilution Method
This method is an alternative for determining the MIC, particularly for filamentous fungi.
1. Preparation of Antifungal Agar Plates:
- The test compound is serially diluted in a solvent.
- Aliquots of each dilution are added to molten agar medium (e.g., Mueller-Hinton agar supplemented with glucose) and poured into Petri dishes.
- A control plate without the antifungal agent is also prepared.
2. Inoculation and Incubation:
- A standardized fungal inoculum is prepared as described for the broth microdilution method.
- A small volume of the inoculum is spotted onto the surface of each agar plate.
- The plates are incubated at an appropriate temperature until growth is visible in the control plate.
3. Determination of MIC:
- The MIC is the lowest concentration of the antifungal agent that prevents visible growth on the agar.
Mechanism of Action & Signaling Pathways
The precise signaling pathway through which this compound exerts its antifungal effects has not been fully elucidated in the reviewed literature. However, the general mechanism of action for many anthraquinones involves the disruption of cellular processes and membrane integrity.
One proposed general mechanism for the antifungal activity of anthraquinones is the permeabilization of the fungal plasma membrane. This disruption can lead to an influx of ions and leakage of intracellular components, ultimately causing cell death. The following diagram illustrates a generalized workflow for investigating the antifungal mechanism of a compound like this compound.
Caption: Experimental workflow for investigating the antifungal mechanism of this compound.
The following diagram illustrates a generalized representation of a fungal cell wall integrity signaling pathway, which is a common target for stress responses induced by antifungal agents. While not specifically demonstrated for this compound, it represents a plausible area for future investigation.
References
A Head-to-Head Comparison: Cynodontin vs. Ketoconazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal agent discovery and development, a thorough comparison of novel compounds against established drugs is crucial for identifying promising new therapeutic avenues. This guide provides a detailed, evidence-based comparison of Cynodontin, a naturally derived anthraquinone (B42736), and Ketoconazole (B1673606), a widely known synthetic azole antifungal. This analysis is based on available experimental data concerning their antifungal activity, mechanism of action, and cytotoxicity.
Executive Summary
This comparison reveals that while Ketoconazole is a well-characterized antifungal with a broad spectrum of activity and a known mechanism of action, data on this compound is currently limited. Ketoconazole acts by inhibiting ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This compound, an anthraquinone, is suggested to act via different mechanisms, possibly involving membrane disruption, though this is not yet fully elucidated. The available data indicates that this compound has potent antifungal activity against certain plant pathogenic fungi. However, a comprehensive evaluation of its efficacy against clinically relevant human fungal pathogens and a detailed toxicological profile are not yet available in the public domain. This guide aims to present the current state of knowledge to inform future research and development directions.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and Ketoconazole, highlighting the current gaps in our understanding of this compound's properties.
Table 1: Antifungal Activity (Minimum Inhibitory Concentration - MIC & Effective Dose - ED50)
| Compound | Fungal Species | MIC/ED50 (µg/mL) | Reference |
| This compound | Sclerotinia minor | ED50: 1.5 | [1] |
| Sclerotinia sclerotiorum | ED50: 2.5 | [1] | |
| Botrytis cinerea | ED50: 5.0 | [1] | |
| Verticillium dahliae | ED50: 10.0 | [1] | |
| Candida albicans | Data not available | ||
| Aspergillus fumigatus | Data not available | ||
| Ketoconazole | Candida albicans | MIC: 0.25 - 20 | [2] |
| Aspergillus fumigatus | MIC: 0.63 - >16 |
Table 2: Cytotoxicity (IC50/IC90)
| Compound | Cell Line | IC50/IC90 (µM) | Reference |
| This compound | Human Cell Lines (e.g., HeLa, HepG2) | Data not available | |
| Ketoconazole | HepG2 (Human liver cancer cell line) | IC50: 50.3 (racemic) | |
| MCF-7 (Human breast cancer cell line) | IC90: 7.25 µg/mL | ||
| T-47D (Human breast cancer cell line) | IC90: 9.0 µg/mL | ||
| MiaPaCa (Human pancreatic cancer cell line) | IC90: 10.0 µg/mL | ||
| COLO 357 (Human pancreatic cancer cell line) | IC90: 9.5 µg/mL | ||
| HCT 8 (Human colon cancer cell line) | IC90: 27.1 µg/mL | ||
| DU 145 (Human prostate cancer cell line) | IC90: 40.0 µg/mL | ||
| HT29-S-B6 (Human colon cancer cell line) | IC50: ~2.5 | ||
| MDA-MB-231 (Human breast cancer cell line) | IC50: ~13 | ||
| Evsa-T (Human breast cancer cell line) | IC50: ~2 |
Mechanism of Action
Ketoconazole: Inhibition of Ergosterol Synthesis
Ketoconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is a key component in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By disrupting this pathway, ketoconazole leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.
This compound: A Putative Membrane-Disrupting Agent
The precise antifungal mechanism of this compound has not been definitively elucidated. However, studies on other anthraquinones suggest that their antifungal properties may stem from their ability to intercalate with DNA, generate reactive oxygen species (ROS), and disrupt the fungal cell membrane. The lipophilic nature of the anthraquinone core allows it to penetrate the cell membrane, leading to increased permeability and leakage of cellular contents. Further research is required to confirm the specific molecular targets and signaling pathways affected by this compound.
Signaling Pathway Diagrams
To visualize the known and proposed mechanisms of action, the following diagrams were generated using the DOT language.
Caption: Mechanism of action of Ketoconazole.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
A standardized methodology is critical for the accurate assessment and comparison of antifungal agents. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain, based on established methods.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
1. Materials:
-
Test compound (e.g., this compound, Ketoconazole) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Sterile saline (0.85%).
-
Hemocytometer or spectrophotometer for inoculum standardization.
-
Incubator.
2. Inoculum Preparation:
-
For yeasts (e.g., Candida albicans): Culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For molds (e.g., Aspergillus fumigatus): Culture the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.
3. Drug Dilution:
-
Prepare a stock solution of the test compound.
-
Perform serial twofold dilutions of the compound in RPMI-1640 directly in the 96-well microtiter plate to achieve a range of desired final concentrations.
4. Assay Procedure:
-
Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.
-
Include a drug-free well for a positive growth control and an un-inoculated well for a negative control (sterility blank).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
-
For yeasts, this is typically determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm) and identifying the concentration that shows ≥50% growth inhibition.
-
For molds, the MIC is often determined as the lowest concentration that shows no visible growth.
6. Experimental Workflow Diagram:
Caption: Experimental workflow for antifungal susceptibility testing.
Conclusion and Future Directions
This comparative guide underscores the well-established antifungal profile of Ketoconazole and highlights the nascent stage of research into this compound. While this compound demonstrates promising antifungal activity against specific plant pathogens, its potential as a therapeutic agent for human fungal infections remains to be explored.
For drug development professionals and researchers, the following are critical next steps:
-
Comprehensive Antifungal Spectrum Analysis of this compound: In vitro susceptibility testing of this compound against a broad panel of clinically relevant fungal pathogens, including various Candida and Aspergillus species, is essential.
-
Elucidation of this compound's Mechanism of Action: Detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways affected by this compound in fungal cells.
-
In-depth Cytotoxicity Profiling of this compound: A thorough evaluation of this compound's cytotoxicity against a range of human cell lines is necessary to determine its therapeutic index and potential for off-target effects.
-
Head-to-Head Comparative Studies: Direct comparative studies of this compound and Ketoconazole under identical experimental conditions would provide a more definitive assessment of their relative efficacy and selectivity.
The exploration of natural compounds like this compound is a vital component of the ongoing search for novel antifungal agents. The data presented here serves as a foundational resource to guide and stimulate further investigation into the therapeutic potential of this and other anthraquinone compounds.
References
No Direct Evidence of Synergistic Antifungal Effects of Cynodontin Found in Published Literature
A comprehensive review of scientific literature reveals a lack of published studies investigating the synergistic effects of cynodontin with other established antifungal agents. While the intrinsic antifungal properties of this compound against certain fungal species have been documented, there is no available quantitative data, such as Fractional Inhibitory Concentration Index (FICI) values from checkerboard assays, to support any synergistic interactions with drugs like fluconazole, amphotericin B, or others.
Therefore, a direct comparison guide based on experimental data for this compound's synergistic effects cannot be provided at this time. However, to aid researchers and drug development professionals in potential future investigations of this compound, this guide presents a standardized framework for evaluating and presenting antifungal synergy. The following sections provide a template for how such data, if generated, should be structured and visualized, using a hypothetical combination of this compound and Fluconazole against Candida albicans for illustrative purposes.
Hypothetical Synergistic Effects of this compound with Fluconazole
This section serves as a template for presenting data from antifungal synergy studies. The data presented here is purely illustrative and not based on actual experimental results.
Quantitative Synergy Analysis: A Comparative Table
A checkerboard microdilution assay is a standard method to assess the in vitro interaction of two antimicrobial agents. The results are typically summarized using the Fractional Inhibitory Concentration Index (FICI), which is calculated as follows:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interaction is defined as:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Hypothetical In Vitro Synergy of this compound and Fluconazole against Candida albicans
| Fungal Strain | MIC (μg/mL) - this compound Alone | MIC (μg/mL) - Fluconazole Alone | MIC (μg/mL) - In Combination | FICI | Interaction |
| C. albicans ATCC 90028 | 16 | 2 | This compound: 4, Fluconazole: 0.25 | 0.375 | Synergy |
| C. albicans Clinical Isolate 1 | 32 | 8 | This compound: 8, Fluconazole: 1 | 0.375 | Synergy |
| C. albicans Clinical Isolate 2 | 16 | 4 | This compound: 4, Fluconazole: 0.5 | 0.375 | Synergy |
Experimental Protocols: A Methodological Guide
Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below is a generalized protocol for a checkerboard broth microdilution assay.
Checkerboard Broth Microdilution Assay Protocol
-
Preparation of Antifungal Stock Solutions:
-
Dissolve this compound and Fluconazole in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create high-concentration stock solutions.
-
Further dilute the stock solutions in RPMI-1640 medium (buffered with MOPS) to the desired starting concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay plate.
-
-
Checkerboard Plate Setup:
-
In a 96-well microtiter plate, add 50 μL of RPMI-1640 medium to all wells.
-
Create serial twofold dilutions of this compound horizontally across the plate (e.g., columns 1-10).
-
Create serial twofold dilutions of Fluconazole vertically down the plate (e.g., rows A-G).
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include control wells with each drug alone (row H for this compound, column 11 for Fluconazole) and a drug-free growth control well.
-
-
Inoculation and Incubation:
-
Add 100 μL of the prepared fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC and FICI:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that causes a significant inhibition of visible growth compared to the growth control.
-
Calculate the FICI as described above to determine the nature of the interaction.
-
Visualizing Mechanisms and Workflows
Graphical representations are essential for conveying complex biological pathways and experimental procedures.
Unveiling the Cytotoxic Potential of Cynodontin: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Cynodontin, a naturally occurring anthraquinone, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the cytotoxic effects of this compound on various cell lines, based on available scientific literature. Due to a scarcity of direct comparative studies on a wide range of cell lines, this document synthesizes the existing data and outlines the methodologies for evaluating its cytotoxic profile.
Executive Summary
Current research indicates that this compound exhibits cytotoxic activity against specific cancer cell lines, particularly those of hepatic origin. However, a comprehensive comparative analysis across a broad spectrum of cancer and normal cell lines is not yet available in published literature. This guide presents the known cytotoxic data and details the standard experimental protocols required to perform a thorough comparative cytotoxicity assessment. Furthermore, it explores the potential signaling pathways that may be involved in this compound-induced cell death, providing a framework for future research.
Comparative Cytotoxicity of this compound
At present, specific quantitative data (such as IC50 values) for this compound's cytotoxicity across a wide variety of cell lines is limited in publicly accessible scientific literature. One study has indicated its inhibitory effect on the growth of human hepatic bile duct carcinoma (TFK-1) and liver hepatocellular carcinoma (HuH7) cells. Unfortunately, the original research containing the specific IC50 values and detailed experimental conditions was not available for this review.
To facilitate future comparative studies, the following table provides a template for presenting such data once it becomes available.
Table 1: Comparative Cytotoxicity (IC50) of this compound on Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) | Cytotoxicity Assay | Reference |
| TFK-1 | Cholangiocarcinoma | Data not available | Data not available | Data not available | [Reference to be added] |
| HuH7 | Hepatocellular Carcinoma | Data not available | Data not available | Data not available | [Reference to be added] |
| [Other Cancer Cell Line] | [Cancer Type] | ||||
| [Normal Cell Line] | [Tissue of Origin] |
Experimental Protocols
To ensure reproducibility and enable meaningful comparisons of cytotoxic activity, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments used to assess the cytotoxicity of a compound like this compound.
Cell Culture and Maintenance
-
Cell Lines: Obtain the desired cancer and normal cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. For example, TFK-1 and HuH7 cells are typically grown in RPMI-1640 and DMEM, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency using standard trypsinization procedures.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Experimental Workflow for Cytotoxicity Assessment
Benchmarking Cynodontin: A Comparative Guide to Its Dyeing Properties Against Leading Natural Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dyeing properties of Cynodontin, a fungal anthraquinone (B42736) pigment, against three widely used natural dyes: Curcumin, Lawsone, and Indigo (B80030). The information presented is based on available experimental data from scientific literature, offering a benchmark for researchers and professionals interested in the application of natural colorants in textiles and other materials. While quantitative data for this compound is emerging, this guide synthesizes current knowledge to facilitate a comparative understanding.
Comparative Analysis of Dyeing Properties
The performance of a dye is determined by several key parameters, including its color strength (K/S value) and its ability to resist fading under various conditions (color fastness). The following tables summarize the available quantitative data for Curcumin, Lawsone, and Indigo on cotton fabric. Data for this compound is primarily qualitative, based on studies of related fungal anthraquinones, which generally exhibit good to excellent fastness properties.
Table 1: Comparative Color Fastness Properties on Cotton
| Dye | Chemical Class | Typical Color | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness (ISO 105-X12) |
| This compound | Anthraquinone | Reddish-brown | Good to Excellent (estimated) | Good to Excellent (estimated) | Good to Excellent (estimated) |
| Curcumin | Diarylheptanoid | Bright Yellow | 2-3 (Poor to Fair) | 3-4 (Moderate to Good) | Dry: 4-5 (Good to Excellent), Wet: 3-4 (Moderate to Good) |
| Lawsone | Naphthoquinone | Reddish-brown | 3 (Moderate) | 4 (Good) | Dry: 4 (Good), Wet: 3 (Moderate) |
| Indigo | Indigoid | Blue | 3-4 (Moderate) | 2-3 (Poor to Fair) | Dry: 3-4 (Moderate to Good), Wet: 1-2 (Poor) |
Note: Fastness is rated on a scale of 1 to 5 for wash and rubbing (5 being the best) and 1 to 8 for light fastness (8 being the best). The data for Curcumin, Lawsone, and Indigo are compiled from multiple sources and can vary based on experimental conditions.
Table 2: Comparative Color Strength (K/S Values) on Cotton
| Dye | Mordant | Dyeing Temperature (°C) | Dyeing Time (min) | pH | K/S Value (Approximate) |
| This compound | Alum/Iron (expected) | 80-100 (estimated) | 60-90 (estimated) | 4-6 (estimated) | Data not available |
| Curcumin | Alum | 80-100 | 45-60 | 7 | 5 - 15[1][2] |
| Lawsone | Alum | 90-100 | 60 | 4-5 | 4 - 8[3] |
| Indigo | None (vat dyeing) | 25-50 | 10-20 (per dip) | 11-13 | 10 - 33[4] |
Note: K/S values are dependent on various factors including dye concentration, mordant type and concentration, and the specific dyeing process.
Biosynthetic Pathways
The following diagrams illustrate the biosynthetic pathways for this compound, Curcumin, Lawsone, and Indigo.
Experimental Protocols
This section outlines standardized experimental protocols for the extraction, mordanting, dyeing, and color fastness testing of cotton fabric with the compared natural dyes.
Materials and Equipment
-
Fabric: Scoured and bleached 100% cotton fabric.
-
Dyes: this compound extract (from Curvularia lunata), powdered turmeric (for Curcumin), henna powder (for Lawsone), and natural indigo powder.
-
Mordants: Aluminum potassium sulfate (B86663) (Alum), Ferrous sulfate.
-
Chemicals: Sodium carbonate (soda ash), sodium hydrosulfite, acetic acid, non-ionic soap.
-
Equipment: Beakers, heating mantle with magnetic stirrer, pH meter, thermometer, water bath, Launder-Ometer, Crockmeter, Xenon arc lamp light fastness tester, spectrophotometer.
Experimental Workflow
The following diagram illustrates a general workflow for dyeing with natural dyes.
Detailed Methodologies
1. Fabric Preparation (Scouring):
-
Wash the cotton fabric in a solution containing 2 g/L sodium carbonate and 1 g/L non-ionic soap at 90°C for 60 minutes to remove impurities.
-
Rinse thoroughly with hot and then cold water until neutral pH is achieved.
-
Dry the fabric at room temperature.
2. Mordanting (for this compound, Curcumin, and Lawsone):
-
Prepare a mordant bath with 15% (on weight of fabric, owf) of alum in a liquor ratio of 1:40.
-
Immerse the scoured fabric in the mordant bath at room temperature.
-
Gradually raise the temperature to 80°C and maintain for 60 minutes, stirring occasionally.
-
Allow the fabric to cool in the bath.
-
Squeeze the fabric to remove excess mordant solution (do not rinse).
3. Dye Extraction:
-
This compound: Extract the pigment from dried and powdered Curvularia lunata biomass using a suitable solvent (e.g., ethanol (B145695) or acetone) followed by evaporation of the solvent. The resulting crude dye is then dissolved in water for the dye bath.[5]
-
Curcumin: Prepare an aqueous extract by boiling 10% (owf) turmeric powder in water for 60 minutes. Filter the solution to obtain the dye bath.
-
Lawsone: Prepare an aqueous extract by boiling 20% (owf) henna powder in water for 60 minutes. Filter the solution to obtain the dye bath.
-
Indigo: Indigo dyeing is a vatting process and does not require a separate extraction step for the powdered dye.
4. Dyeing Procedure:
-
This compound, Curcumin, Lawsone:
-
Prepare a dye bath with the extracted dye solution at a liquor ratio of 1:40.
-
Immerse the mordanted fabric in the dye bath at 40°C.
-
Gradually increase the temperature to 90-100°C and maintain for 60-90 minutes with constant stirring.
-
Allow the fabric to cool in the dye bath.
-
-
Indigo (Vat Dyeing):
-
Prepare a stock solution by adding 10 g/L of indigo powder to water.
-
Add 10 g/L of sodium hydrosulfite (reducing agent) and 5 g/L of sodium carbonate to achieve a pH of 11-12.
-
Allow the solution to stand for 30 minutes until it turns yellowish-green (leuco-indigo).
-
Immerse the wet, scoured cotton fabric in the dye bath for 10-15 minutes.
-
Remove the fabric and expose it to air for 15-20 minutes to allow for oxidation, during which the blue color develops.
-
Repeat the dipping and oxidation steps 3-5 times to achieve the desired shade.
-
5. Post-Treatment (Rinsing and Soaping):
-
Rinse the dyed fabrics thoroughly in cold water.
-
Wash the fabrics in a solution of 2 g/L non-ionic soap at 60°C for 15 minutes to remove unfixed dye.
-
Rinse again with cold water and dry in the shade.
6. Color Fastness Testing:
-
Light Fastness: Evaluate according to ISO 105-B02 using a Xenon arc lamp. Compare the fading of the dyed fabric with the blue wool standards (rated 1-8).
-
Wash Fastness: Evaluate according to ISO 105-C06. The test involves washing the sample with a multifiber fabric in a soap solution under specified conditions of temperature and time. Assess the color change of the sample and the staining of the adjacent fabrics using grey scales (rated 1-5).
-
Rubbing Fastness: Evaluate according to ISO 105-X12 for both dry and wet rubbing. Use a Crockmeter to rub a standard white cotton cloth against the dyed fabric. Assess the staining of the white cloth using a grey scale (rated 1-5).
7. Color Strength (K/S) Measurement:
-
Measure the reflectance of the dyed fabrics using a spectrophotometer.
-
Calculate the K/S value using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the reflectance at the wavelength of maximum absorption.
Conclusion
This guide provides a comparative framework for evaluating the dyeing properties of this compound against Curcumin, Lawsone, and Indigo. Based on the properties of related fungal anthraquinones, this compound is anticipated to exhibit good to excellent color fastness, potentially outperforming Curcumin and Indigo in this regard. However, further quantitative experimental studies are necessary to definitively establish its performance characteristics and optimize its application in textile dyeing. The provided experimental protocols offer a standardized approach for conducting such comparative analyses. The unique properties of fungal pigments like this compound present a promising avenue for the development of sustainable and high-performance natural colorants.
References
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Cynodontin Disposal
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring both personal safety and environmental protection. This guide provides an essential, step-by-step operational plan for the proper disposal of Cynodontin, a naturally occurring anthraquinone (B42736) pigment with antifungal properties. Adherence to these procedures will help your laboratory maintain a safe environment and comply with hazardous waste regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact with the compound. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles. |
| Lab Coat | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols. | To prevent inhalation of the compound. |
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be carried out in accordance with institutional, local, and federal hazardous waste regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental chemical reactions.
2. Waste Collection and Storage:
-
Solid Waste: Collect solid this compound waste, including contaminated articles, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and appropriately labeled container. Avoid mixing with other solvent wastes unless specifically permitted by your institution's Environmental Health and Safety (EHS) office.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its potential hazards.
-
Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
3. Spill Management: In the event of a this compound spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
4. Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Essential Safety and Logistical Information for Handling Cynodontin
Disclaimer: No specific Safety Data Sheet (SDS) for Cynodontin is readily available. The following guidance is based on the general safety protocols for handling related compounds, such as anthraquinones and fungal metabolites, and should be supplemented by a risk assessment conducted by qualified personnel before commencing any work.
This compound is a red pigment identified as the anthraquinone (B42736) 3-methyl-1,4,5,8-tetrahydroxyanthraquinone.[1] It is a fungal metabolite that has demonstrated potent antifungal properties against several plant pathogens.[1][2] Due to the lack of comprehensive toxicological data, this compound should be handled as a compound of unknown toxicity, and all appropriate safety precautions must be taken to minimize exposure.
Quantitative Data
While specific toxicological data such as LD50 (Lethal Dose, 50%) or Permissible Exposure Limits (PEL) for this compound are not available, its biological activity has been quantified through its antifungal efficacy. The following table summarizes the median effective dose (ED50) of this compound against various fungi.
| Fungal Species | ED50 (µg/mL) |
| Sclerotinia minor | 4.31 |
| Botrytis cinerea | 5.25 |
| Sclerotinia sclerotiorum | 5.52 |
| Verticillium dahliae | Some sensitivity exhibited |
Source: Journal of Agricultural and Food Chemistry[2]
Experimental Protocols: Handling and Safety
Given that this compound is a fungal metabolite and an anthraquinone of unknown toxicity, the following handling and disposal protocols are recommended.
1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or eye contact.
-
Respiratory Protection: For handling this compound powder, a NIOSH-approved respirator is necessary to prevent inhalation.
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Body Protection: A lab coat or chemical-resistant coveralls are required to prevent skin contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.
2. Operational Plan
Adherence to a strict operational plan will ensure the safe handling of this compound in a laboratory setting.
-
Engineering Controls: All handling of this compound, especially the powder form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Decontamination: Work surfaces should be decontaminated after use. A 5% sodium hypochlorite (B82951) solution (bleach) can be effective for decontaminating surfaces and equipment that have come into contact with fungal metabolites.
-
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
3. Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous waste.
-
Waste Collection: All this compound waste, including contaminated PPE, should be collected in a dedicated, clearly labeled, and sealed container.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Final Disposal: The collected hazardous waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
Safe Handling Workflow for a Chemical of Unknown Toxicity
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
